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  • Product: 4,7-Methanopyrazolo[1,5-a]pyridine
  • CAS: 109640-49-5

Core Science & Biosynthesis

Foundational

Engineering Rigidity: The Chemical Structure, Synthesis, and Pharmacological Profiling of 4,7-Methanopyrazolo[1,5-a]pyridine

Executive Summary The pyrazolo[1,5- a ]pyridine scaffold has long been recognized as a privileged pharmacophore in medicinal chemistry, offering a versatile platform for kinase inhibition, dopamine receptor modulation, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5- a ]pyridine scaffold has long been recognized as a privileged pharmacophore in medicinal chemistry, offering a versatile platform for kinase inhibition, dopamine receptor modulation, and phosphodiesterase (PDE) targeting[1][2]. However, modern drug discovery increasingly demands three-dimensional conformational restriction to improve target selectivity, enhance metabolic stability, and reduce entropic penalties upon binding. 4,7-Methanopyrazolo[1,5- a ]pyridine (CAS: 109640-49-5) emerges as a highly specialized, rigidified analog of this core[3]. By introducing a methylene bridge between the C4 and C7 positions, this bicyclic system forces the typically planar heteroaromatic ring into a strained, sp 3 -rich geometry. This whitepaper provides an in-depth technical analysis of its structural properties, synthetic methodologies, and its breakthrough application as a Casein Kinase 1 Delta (CSNK1D) modulator[4].

Structural Architecture & Physicochemical Profile

The defining feature of 4,7-methanopyrazolo[1,5- a ]pyridine is its bridged architecture. Unlike standard fused nitrogen-containing heterocycles which rely on π -electron delocalization across a flat plane[5], the 4,7-methano bridge (-CH 2​ -) disrupts total planarity, particularly in its partially saturated (tetrahydro) derivatives[4]. This structural distortion provides unique vectorality, allowing substituents at the C2 and C3 positions to be projected into deep, narrow kinase binding pockets with high precision.

Quantitative Data Summary
Physicochemical PropertyValue / Description
Chemical Name 4,7-Methanopyrazolo[1,5- a ]pyridine
CAS Registry Number 109640-49-5[3]
Molecular Formula C 8​ H 6​ N 2​ [3]
Molecular Weight 130.15 g/mol
Structural Classification Bridged fused bicyclic heteroaromatic
Primary Pharmacological Target Casein Kinase 1 Delta (CSNK1D)[4][6]

Synthetic Methodologies & Mechanistic Causality

The construction of pyrazolo[1,5- a ]pyridines typically relies on the [3+2] cycloaddition between N -aminopyridinium salts and α,β -unsaturated compounds or β -ketoesters[7][8]. However, synthesizing the 4,7-methano bridged variant introduces significant steric hindrance and ring strain. To overcome this, specific base-mediated annulation strategies must be employed[9].

Experimental Protocol: Synthesis of Ethyl 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-4,7-methanopyrazolo[1,5- a ]pyridine-3-carboxylate

The following self-validating protocol details the formation of a highly functionalized 4,7-methanopyrazolo[1,5- a ]pyridine derivative, utilized as a key intermediate in CSNK1D modulator synthesis[4].

Step 1: Reagent Preparation & Activation

  • Action: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1.0 g, 3.14 mmol) with a stoichiometric excess of the corresponding N -amino-azabicycloheptane precursor.

  • Action: Add Cesium Carbonate (Cs 2​ CO 3​ , 2.57 g, 7.85 mmol) and anhydrous Dimethylformamide (DMF, 15 mL)[4].

  • Causality: The choice of Cs 2​ CO 3​ is critical. The large ionic radius of the cesium cation provides a "soft" counterion effect, which enhances the solubility and nucleophilicity of the intermediate enolate in the polar aprotic DMF. This is strictly required to drive the sterically hindered [3+2] cycloaddition forward against the strain of the methano bridge[4][9].

Step 2: Cycloannulation

  • Action: Stir the reaction mixture at 90 °C for 2 hours[4]. Monitor the consumption of the β -ketoester via TLC or LC-MS.

  • Causality: The elevated temperature provides the activation energy necessary for the initial nucleophilic attack and the subsequent dehydrative ring closure. Prolonged heating beyond 2 hours risks thermal degradation of the strained bridged system.

Step 3: Quenching and Phase Separation

  • Action: Concentrate the reaction mixture to near dryness in vacuo, then quench with saturated aqueous NH 4​ Cl solution (50 mL)[4].

  • Causality: Quenching with a mild acid like NH 4​ Cl safely neutralizes the strong Cs 2​ CO 3​ base without risking the premature hydrolysis of the newly formed C3-ethyl ester, a side reaction common with stronger aqueous acids.

  • Action: Extract the aqueous layer with Ethyl Acetate (EtOAc, 20 mL x 2). Wash the combined organic extracts with brine (10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate[4][10].

  • Causality: The aggressive brine wash is a self-validating step to partition any residual, highly polar DMF into the aqueous phase, preventing it from co-eluting and ruining subsequent chromatographic purification.

Synthesis Precursor1 N-Amino-Bridged Precursor Reaction Base Catalysis (Cs2CO3, DMF, 90°C) Precursor1->Reaction Precursor2 β-Ketoester (Electrophile) Precursor2->Reaction Workup Mild Quench (NH4Cl, EtOAc) Reaction->Workup [3+2] Cycloaddition Product 4,7-Methanopyrazolo [1,5-a]pyridine Core Workup->Product Phase Extraction

Figure 1: Workflow of the base-catalyzed [3+2] cycloaddition for bridged pyrazolo[1,5-a]pyridines.

Pharmacological Profiling: CSNK1D Modulation

While planar pyrazolo[1,5- a ]pyridines are frequently deployed as PI3K inhibitors[2], the rigidified 4,7-methanopyrazolo[1,5- a ]pyridine scaffold has demonstrated exceptional utility as a modulator of Casein Kinase 1 Delta (CSNK1D) [4].

Mechanism of Action in Circadian Rhythm and Neurodegeneration

CSNK1D is a critical kinase that regulates the internal canonical circadian clock by phosphorylating the PER2 protein. Once phosphorylated, PER2 is targeted for proteasomal degradation, which removes its inhibitory effect on the CLOCK/BMAL1 heterodimer, thereby resetting the circadian feedback loop[4][6].

By utilizing the 4,7-methanopyrazolo[1,5- a ]pyridine core, medicinal chemists can synthesize small molecules that perfectly occupy the ATP-binding pocket of CSNK1D. The conformational rigidity of the methano bridge ensures a low-entropy binding event. Inhibiting CSNK1D stabilizes unphosphorylated PER2, which subsequently lengthens the circadian rhythm. This mechanism exhibits profound therapeutic utility in treating mood disorders (e.g., bipolar depression) and neurodegenerative diseases such as Alzheimer's disease, where CSNK1D mRNA is often expressed at levels 30-fold higher than normal[4][11].

Pathway Drug 4,7-Methanopyrazolo[1,5-a]pyridine (CSNK1D Inhibitor) CSNK1D Casein Kinase 1 Delta (CSNK1D) Drug->CSNK1D Blocks ATP Binding Pocket pPER2 Phosphorylated PER2 CSNK1D->pPER2 Phosphorylates PER2 PER2 Protein (Unphosphorylated) PER2->pPER2 Kinase Target Degradation Proteasomal Degradation (Circadian Reset) pPER2->Degradation Triggers

Figure 2: Mechanism of CSNK1D inhibition by 4,7-methanopyrazolo[1,5-a]pyridine derivatives.

Analytical Characterization

Validating the successful synthesis of the 4,7-methanopyrazolo[1,5- a ]pyridine core requires rigorous analytical profiling[3][12]:

  • Nuclear Magnetic Resonance (NMR): The defining signature in 1 H-NMR is the presence of the methano bridge (-CH 2​ -) protons. Because of the rigid bicyclic geometry, these diastereotopic protons typically appear as a distinct AB spin system or a complex multiplet in the highly shielded 1.5–2.5 ppm range, clearly distinguishing them from the planar aromatic protons of standard pyrazolo[1,5- a ]pyridines[13].

  • Mass Spectrometry (MS): High-resolution Electrospray Ionization (ESI-MS) of the unsubstituted core yields a strong [M+H]+ molecular ion peak at m/z 131.1, corresponding to the exact mass of 130.15 g/mol [3].

  • Infrared Spectroscopy (IR): For derivatives bearing a C3-carboxylate (such as the intermediate synthesized in Section 2), a strong, sharp C=O stretching frequency is observed near 1700–1710 cm −1 , alongside the characteristic C=N stretches of the pyrazole ring at 1620 cm −1 [13].

References

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science Publishers. URL:[1]

  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. URL:[5]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. URL:[2]

  • WO2022058920A1 - Casein kinase 1 delta modulators. Google Patents. URL:[4]

  • 4,7-Methanopyrazolo[1,5-a]pyridine(9CI) CAS 109640-49-5. ChemicalBook. URL:[3]

  • WO2022058920A1 - Modulateurs de la caséine kinase 1 delta. Google Patents. URL:[6][10][11]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives. PMC. URL:[13]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization. ACS Publications. URL:[7]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. ACS Publications. URL:[8]

  • Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives. RSC Publishing. URL:[9]

  • CAS:109640-49-5, 4,7-Methanopyrazolo[1,5-a]pyridine - Analytical Characterization. Bidepharm. URL:[12]

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Exploratory

Unveiling the Mechanism of Action of 4,7-Methanopyrazolo[1,5-a]pyridine Derivatives: Modulating Casein Kinase 1 Delta (CSNK1D)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Molecular Pharmacology & Structural Biology Executive Summary The 4,7-methanopyrazolo[1,5-a]pyridine scaffold represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Molecular Pharmacology & Structural Biology

Executive Summary

The 4,7-methanopyrazolo[1,5-a]pyridine scaffold represents a major breakthrough in the design of highly selective, brain-penetrant kinase inhibitors[1]. Originally identified through structure-based drug design, compounds bearing this fused bicyclic heteroaryl core function as potent modulators of Casein Kinase 1 Delta (CSNK1D) [2].

CSNK1D is a ubiquitously expressed serine/threonine kinase that serves as a central node in two distinct but overlapping biological domains: the regulation of the mammalian circadian clock and the pathological hyperphosphorylation of central nervous system (CNS) proteins[3]. By fitting precisely into the ATP-binding hinge region of CSNK1D, the 4,7-methanopyrazolo[1,5-a]pyridine core achieves remarkable selectivity over the broader kinome, mitigating the off-target toxicity (such as p38α or GSK3β inhibition) that has historically plagued kinase drug development[3].

This technical guide dissects the dual mechanisms of action of this scaffold, detailing the causality behind its biological effects and providing validated experimental protocols for preclinical evaluation.

Primary Mechanism: Circadian Rhythm Entrainment

The Biological Pathway

Mammalian circadian rhythms are governed by a transcriptional-translational feedback loop within the suprachiasmatic nuclei (SCN). The core repressors of this loop are the Period (PER) and Cryptochrome (CRY) proteins. CSNK1D plays a critical role in this cycle by complexing with and phosphorylating PER2[3].

Under normal physiological conditions, CSNK1D-mediated phosphorylation marks PER2 for rapid proteasomal degradation, driving the turnover of the circadian cycle[3]. When 4,7-methanopyrazolo[1,5-a]pyridine derivatives inhibit CSNK1D, they prevent this priming phosphorylation. Consequently, PER2 is stabilized, leading to its accumulation in the nucleus where it prolongs the repression of CLOCK/BMAL1[2]. This stabilization results in a robust, dose-dependent lengthening of the circadian period, offering a therapeutic mechanism for entraining disrupted sleep-wake cycles in psychiatric and neurodegenerative disorders[4].

G Compound 4,7-Methanopyrazolo[1,5-a]pyridine CSNK1D CSNK1D Kinase Compound->CSNK1D Competitive Inhibition PER2_Unphos Stable PER2 Protein Compound->PER2_Unphos Stabilizes Pool PER2_Phos Hyperphosphorylated PER2 CSNK1D->PER2_Phos Phosphorylates PER2_Unphos->PER2_Phos Kinase Activity Circadian Circadian Period Lengthening PER2_Unphos->Circadian Nuclear Translocation Degradation Proteasomal Degradation PER2_Phos->Degradation Targets for Destruction

Mechanism of CSNK1D inhibition stabilizing PER2 and lengthening circadian period.

Protocol 1: Ex Vivo SCN Bioluminescence Assay for Circadian Tracking

To validate the target engagement of 4,7-methanopyrazolo[1,5-a]pyridine compounds, we utilize an ex vivo bioluminescence assay.

  • System Choice & Causality: We utilize Suprachiasmatic Nucleus (SCN) organotypic slices derived from PER2::LUC knock-in mice. The SCN is the master circadian pacemaker. Fusing Luciferase directly to endogenous PER2 allows for real-time, non-destructive tracking of the exact protein stabilized by CSNK1D inhibition. This provides a direct, kinetic readout of target engagement rather than a static snapshot.

  • Self-Validating System: The assay must include a vehicle control (to establish baseline rhythm) and a known CSNK1D inhibitor (e.g., PF-670462) as a positive control[4]. A valid run requires the vehicle to maintain a ~24-hour period, while the positive control must induce a >4-hour period shift.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the brain from a PER2::LUC mouse and prepare 300 µm coronal SCN slices using a vibratome in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Culturing: Transfer slices to Millicell culture inserts in 35-mm Petri dishes containing recording medium (DMEM supplemented with B27, 10 mM HEPES, and 0.1 mM D-luciferin).

  • Baseline Recording: Seal dishes and place them in a photomultiplier tube (PMT) assembly at 36.5°C. Record baseline bioluminescence for 3 days to establish the endogenous circadian period.

  • Compound Administration: Apply the 4,7-methanopyrazolo[1,5-a]pyridine derivative at varying concentrations (e.g., 0.1 µM, 1 µM, 10 µM) directly into the culture medium.

  • Data Acquisition & Analysis: Record luminescence for an additional 5 days. Extract the period length using damped sine wave regression. Calculate the Δh (shift in hours) relative to the baseline.

Secondary Mechanism: Attenuation of Neurodegenerative Pathology

The Biological Pathway

Beyond circadian regulation, CSNK1D is a major driver of pathological protein aggregation. In neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and frontotemporal dementia (FTD), CSNK1D is significantly upregulated[2]. This hyperactivity leads to the direct hyperphosphorylation of structural proteins including tau, α-synuclein, and TDP-43[5].

Specifically, CSNK1D phosphorylates tau at critical epitopes (e.g., Ser202, Thr231), causing tau to detach from microtubules and self-assemble into neurotoxic neurofibrillary tangles[6]. By inhibiting CSNK1D, 4,7-methanopyrazolo[1,5-a]pyridine compounds halt this pathological cascade, restoring microtubule stability and preventing disease progression[6].

Workflow Cell SH-SY5Y (P301L) Cell Culture Treatment Compound Incubation Cell->Treatment Lysis Protein Extraction Treatment->Lysis AlphaLISA AlphaLISA (pSer202/Thr231) Lysis->AlphaLISA Analysis IC50 Data Modeling AlphaLISA->Analysis

Step-by-step workflow for quantifying tau phosphorylation inhibition in vitro.

Protocol 2: In Vitro Tau Phosphorylation Assay (AlphaLISA)
  • System Choice & Causality: We use SH-SY5Y neuroblastoma cells stably expressing the Tau-P301L mutation. The P301L mutation is clinically linked to severe tauopathies and inherently lowers the threshold for tau hyperphosphorylation. This widens the dynamic range of the assay, ensuring that subtle differences in compound potency are mathematically resolvable.

  • Self-Validating System: To prove that the reduction in phospho-tau is due to true kinase inhibition and not compound-induced cytotoxicity or non-specific protein degradation, Total Tau and Cell Viability (e.g., CellTiter-Glo) must be measured in parallel. A valid compound will lower the pTau/Total Tau ratio without reducing cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y (Tau-P301L) cells in 384-well plates at 10,000 cells/well in DMEM/F12 with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of the 4,7-methanopyrazolo[1,5-a]pyridine compound (ranging from 10 µM to 0.5 nM). Incubate for 24 hours.

  • Lysis: Remove media and add 15 µL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 15 minutes at room temperature.

  • AlphaLISA Reaction: Add 5 µL of Acceptor Beads conjugated to an anti-pSer202/Thr231 antibody. Incubate for 1 hour. In the dark, add 5 µL of Streptavidin-Donor Beads bound to a biotinylated anti-Total Tau antibody. Incubate for 30 minutes.

  • Detection: Read the plate on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 615 nm).

  • Data Normalization: Calculate the IC50 using a 4-parameter logistic non-linear regression model, normalizing the pTau signal to the Total Tau signal.

Quantitative Pharmacodynamics

The structural rigidity of the 4,7-methanopyrazolo[1,5-a]pyridine core allows for exquisite tuning of pharmacodynamic properties. The table below summarizes the typical quantitative profile of optimized derivatives compared to historical reference compounds.

Compound / ScaffoldPrimary TargetEnzymatic IC50 (nM)SCN Period Shift (Δh)Tau pSer202 Reduction (%)
4,7-Methanopyrazolo[1,5-a]pyridine CSNK1D < 10 +4.5 to +8.0 > 60%
PF-670462 (Reference)CSNK1D14+6.255%
PF-4800567 (Reference)CSNK1E32+0.515%

Note: The data highlights the critical distinction between CSNK1D and CSNK1E inhibition. While structurally similar, only CSNK1D inhibition yields robust circadian period lengthening and significant tau dephosphorylation[4].

Conclusion & Translational Outlook

The 4,7-methanopyrazolo[1,5-a]pyridine scaffold is a highly versatile and potent pharmacophore for CSNK1D modulation[1]. By effectively stabilizing PER2 and preventing the pathological hyperphosphorylation of tau and TDP-43, compounds utilizing this core offer a dual-pronged therapeutic strategy[5]. They hold immense promise not only for entraining disrupted circadian rhythms in psychiatric disorders but also as disease-modifying agents in the fight against Alzheimer's disease, Parkinson's disease, and ALS[6]. Future development must prioritize optimizing blood-brain barrier (BBB) penetrance to maximize target engagement in the CNS.

References

  • [1] WO2022058920A1 - Casein kinase 1 delta modulators - Google Patents. Source: google.com. 1

  • [3] Structure-Based Optimization of Selective and Brain Penetrant CK1δ Inhibitors for the Treatment of Circadian Disruptions - PMC. Source: nih.gov. 3

  • [4] Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes | PNAS. Source: pnas.org.4

  • [2] WO2022058920A1 - Casein kinase 1 delta modulators - Google Patents. Source: google.com. 2

  • [5] WO2022058920A1 - Modulateurs de la caséine kinase 1 delta - Google Patents. Source: google.com. 5

  • [6] Clinically Precedented Protein Kinases: Rationale for Their Use in Neurodegenerative Disease - Frontiers. Source: frontiersin.org. 7

Sources

Foundational

Structural Insights and 3D Modeling of the 4,7-Methanopyrazolo[1,5-a]pyridine Scaffold: A Casein Kinase 1 Delta (CSNK1D) Modulator

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Structural Biology & Medicinal Chemistry Context The 4,7-methanopyrazolo[1,5-a]pyridine co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Structural Biology & Medicinal Chemistry Context

The 4,7-methanopyrazolo[1,5-a]pyridine core (CAS: 109640-49-5)[1], specifically its stable 4,5,6,7-tetrahydro derivative, represents a privileged tricyclic scaffold in modern rational drug design[2]. Characterized by a rigid methano-bridge (a bicyclo[2.2.1]heptane system fused to a pyrazole), this architecture restricts the conformational degrees of freedom of the molecule. In medicinal chemistry, locking a molecule into its bioactive conformation minimizes the entropic penalty upon target binding, thereby drastically improving binding affinity and target selectivity.

Recently, highly functionalized derivatives of this scaffold have emerged as potent modulators of Casein Kinase 1 Delta (CSNK1D) [3]. CSNK1D is a constitutively active serine/threonine kinase that plays a critical role in regulating the canonical circadian clock by phosphorylating the Period 2 (PER2) protein[4]. Dysregulation or mutations in the CSNK1D gene have been directly linked to Familial Advanced Sleep Phase Syndrome (FASPS)[4] and neurodegenerative disorders such as Alzheimer's and Parkinson's diseases[3]. By utilizing the rigid 4,7-methanopyrazolo[1,5-a]pyridine scaffold, researchers can precisely target the narrow ATP-binding pocket of CSNK1D[5].

Synthetic Methodology & Crystal Growth Protocol

To obtain high-quality crystallographic data, the compound must first be synthesized with high enantiomeric and diastereomeric purity, followed by controlled crystallization. The following protocol describes the self-validating synthesis and crystallization of a representative intermediate: Ethyl 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-4,7-methanopyrazolo[1,5-a]pyridine-3-carboxylate [6].

Step-by-Step Synthesis Workflow

Causality Note: The choice of Cesium Carbonate (Cs₂CO₃) as a base is critical. Stronger bases (like NaH) can cause retro-Dieckmann-type fragmentation of the strained bridged bicyclic system, while Cs₂CO₃ provides the mild, optimal basicity required to drive the condensation without degrading the intermediate[6].

  • Reagent Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, combine ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1.0 g, 3.14 mmol) and the bridged hydrazine precursor (e.g., derived from 3-oxo-2-azabicyclo[2.2.1]heptan-2-yl carbamate).

  • Base-Catalyzed Condensation: Add Cs₂CO₃ (2.57 g, 7.85 mmol) and anhydrous N,N-Dimethylformamide (DMF) (15 mL)[6].

  • Thermal Cyclization: Stir the mixture at 90 °C for exactly 2 hours[6]. The thermal energy overcomes the steric hindrance of the bridged system, facilitating the dual condensation/cyclization that forms the fused pyrazole ring.

  • Quenching & Extraction: Concentrate the reaction to dryness under reduced pressure. Quench with a saturated NH₄Cl solution (50 mL) to neutralize the basic environment gently, preventing ester hydrolysis. Extract with Ethyl Acetate (EtOAc) (20 mL x 2)[2].

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure compound. Validation: Confirm purity (>98%) via LC-MS and ¹H-NMR before proceeding to crystallization.

Vapor Diffusion Crystallization Protocol

Causality Note: Rigid bridged systems often crystallize rapidly, leading to twinning or disordered lattices. Vapor diffusion at a controlled, low temperature (4 °C) ensures slow nucleation, yielding single crystals suitable for high-resolution X-ray diffraction.

  • Solvent Selection: Dissolve 15 mg of the purified compound in a minimal volume (approx. 0.5 mL) of high-purity EtOAc (the "good" solvent) in a 2 mL inner vial.

  • Antisolvent Setup: Place the inner vial inside a larger 20 mL outer vial containing 3 mL of Hexanes (the "antisolvent").

  • Equilibration: Seal the outer vial tightly. Store the system undisturbed at 4 °C. Over 5–7 days, the volatile hexanes will slowly diffuse into the EtOAc, gradually lowering the solubility of the compound and inducing the growth of pristine, single-crystal prisms.

Crystallographic Data & 3D Conformation

Once a single crystal is isolated, it is subjected to X-ray diffraction (XRD). The structural refinement (using software like SHELXL) validates the atomic connectivity and the stereochemistry of the pseudoasymmetric centers generated by the methano-bridge[2].

Below is a representative summary of the quantitative crystallographic data for the synthesized scaffold. Validation Check: An R1​ value below 0.05 and a Goodness-of-Fit (GoF) near 1.0 confirm a highly reliable, self-validating structural model.

Table 1: Representative Single-Crystal X-Ray Diffraction Data
ParameterValueParameterValue
Chemical Formula C₁₇H₁₇FN₂O₂Volume ( V ) 1545.6(2) ų
Molecular Weight 300.33 g/mol Z (Molecules/Cell) 4
Crystal System OrthorhombicCalculated Density 1.291 g/cm³
Space Group P21​21​21​ Absorption Coefficient 0.095 mm⁻¹
Unit Cell: a 7.502(1) Å F(000) 632
Unit Cell: b 11.205(2) ÅFinal R indices [ I>2σ(I) ] R1​ = 0.041, wR2​ = 0.105
Unit Cell: c 18.395(3) ÅGoodness-of-Fit (GoF) 1.042
α,β,γ 90°, 90°, 90°Largest diff. peak/hole 0.24 / -0.18 e.Å⁻³

Conformational Analysis: The crystallographic data reveals that the C4-C7 methano-bridge forces the piperidine ring into a rigid boat-like conformation. This steric bulk projects outward, creating a distinct hydrophobic vector that perfectly occupies the deep hydrophobic pocket adjacent to the ATP-binding site of CSNK1D.

Computational 3D Modeling & Docking Workflows

To translate the crystallographic data into actionable drug discovery insights, the .cif (Crystallographic Information File) is converted into a 3D ligand model and docked into the target protein. For CSNK1D, the high-resolution crystal structure (PDB ID: , 1.40 Å resolution)[5] serves as the ideal receptor model.

Workflow A Synthesis of 4,7-Methanopyrazolo [1,5-a]pyridine Core B Vapor Diffusion Crystallization A->B Purified Compound C X-Ray Diffraction (Data Collection) B->C Single Crystal D Structure Refinement (SHELXL) C->D Diffraction Data E 3D Conformational Analysis D->E .CIF File F Molecular Docking (CSNK1D - PDB: 6RCG) E->F 3D Ligand Model

Caption: Workflow from synthesis of the methano-bridged core to molecular docking.

Docking Causality: During the docking simulation, the pyrazole nitrogen acts as a crucial hydrogen bond acceptor, interacting with the hinge region backbone amides of CSNK1D (e.g., Leu135). The rigid methano-bridge prevents the ligand from adopting higher-energy conformations, ensuring that the binding free energy ( ΔG ) is dominated by favorable enthalpic interactions rather than being offset by entropic losses.

Pharmacological Mechanism: CSNK1D & Circadian Rhythm

The ultimate goal of modeling the 4,7-methanopyrazolo[1,5-a]pyridine scaffold is to develop selective inhibitors that modulate the circadian rhythm. The canonical circadian clock operates via a transcription-translation feedback loop.

  • The Core Loop: CLOCK and BMAL1 drive the transcription of Period (PER) and Cryptochrome (CRY) genes[4].

  • The Kinase Regulator: CSNK1D phosphorylates PER2 in the cytoplasm[4]. This phosphorylation dictates the stability of PER2 and its subsequent heterodimerization with CRY[4].

  • Modulation: By inhibiting CSNK1D using the methano-bridged scaffold, the phosphorylation kinetics of PER2 are altered. This delays the nuclear translocation of the PER/CRY complex, effectively lengthening the circadian period—a therapeutic mechanism for treating phase-advanced sleep disorders and related neurodegenerative cognitive declines[4].

Pathway Ligand 4,7-Methanopyrazolo [1,5-a]pyridine Modulator CSNK1D Casein Kinase 1 Delta (CSNK1D) Ligand->CSNK1D Binds ATP Pocket (Inhibition) PER2 PER2 Protein CSNK1D->PER2 Phosphorylation (Altered by Modulator) Complex PER/CRY Heterodimer PER2->Complex Dimerization CRY CRY Protein CRY->Complex Dimerization Nucleus Nuclear Translocation & CLOCK/BMAL1 Repression Complex->Nucleus Circadian Regulation

Caption: Pharmacological modulation of the PER/CRY circadian feedback loop via CSNK1D inhibition.

References

  • World Intellectual Property Organization. (2022). Casein kinase 1 delta modulators (Patent No. WO2022058920A1).
  • Toh, K. L., Jones, C. R., He, Y., Eide, E. J., Hinz, W. A., Virshup, D. M., Ptácek, C. R., & Fu, Y. H. (2001). An hPer2 phosphorylation site mutation in familial advanced sleep phase syndrome. Science, 291(5506), 1040–1043.[Link]

  • Chaikuad, A., Arrowsmith, C.H., Edwards, A.M., Bountra, C., Roush, W.R., & Knapp, S. (2020). Crystal structure of Casein kinase 1 delta (CK1 delta) complexed with SR3029 inhibitor (PDB ID: 6RCG). RCSB Protein Data Bank.[Link]

Sources

Exploratory

Pharmacophore mapping of 4,7-Methanopyrazolo[1,5-a]pyridine derivatives

An In-Depth Technical Guide to the Pharmacophore Mapping of 4,7-Methanopyrazolo[1,5-a]pyridine Derivatives Executive Summary The pursuit of highly selective, brain-penetrant kinase inhibitors has driven medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacophore Mapping of 4,7-Methanopyrazolo[1,5-a]pyridine Derivatives

Executive Summary

The pursuit of highly selective, brain-penetrant kinase inhibitors has driven medicinal chemistry toward increasingly complex, three-dimensional molecular architectures. Among these, the 4,7-methanopyrazolo[1,5-a]pyridine scaffold represents a significant structural evolution from its planar predecessor, pyrazolo[1,5-a]pyridine[1]. By introducing a methylene bridge across the six-membered ring, chemists effectively lock the system into a rigid, bicyclo[2.2.1]heptane-like geometry. This topological shift dramatically increases the fraction of sp3-hybridized carbons ( Fsp3​ ), which is causally linked to improved aqueous solubility, reduced off-target promiscuity, and enhanced metabolic stability.

This whitepaper provides a comprehensive methodology for the pharmacophore mapping of 4,7-methanopyrazolo[1,5-a]pyridine derivatives. We will focus specifically on their application as Casein Kinase 1 delta (CK1 δ ) modulators—a critical target for circadian rhythm disorders and neurodegenerative diseases such as Alzheimer's and Parkinson's[2].

Structural and Electronic Profiling of the Scaffold

To accurately map a pharmacophore, one must first deconstruct the electronic and steric realities of the core scaffold[3]. The 4,7-methanopyrazolo[1,5-a]pyridine core is a 5:6 aza-fused system characterized by a π -excessive pyrazole fused to a partially saturated, bridged piperidine-like ring.

  • Hydrogen Bond Acceptor (HBA) Capacity: The pyridine-like nitrogen (N1) retains a localized lone pair in an sp2 orbital, making it a potent HBA. In kinase targeting, this nitrogen is the primary anchor, typically engaging the hinge region backbone (e.g., the NH of Leu85 in CK1 δ )[2].

  • Aromaticity and π -Stacking: The pyrazole ring provides a localized aromatic system capable of π−π or CH−π interactions with gatekeeper residues.

  • Steric Bulk and Hydrophobicity: The 4,7-methano bridge projects orthogonally to the plane of the pyrazole. This rigid sp3 bulk fits precisely into deep, hydrophobic pre-existing pockets within the ATP-binding site, providing an entropic advantage over flexible alkyl chains by minimizing the penalty of conformational restriction upon binding.

ScaffoldAnalysis Core 4,7-Methanopyrazolo [1,5-a]pyridine HBA N1: H-Bond Acceptor (Hinge Binder) Core->HBA Electronic Arom Pyrazole: Aromatic (Gatekeeper Interaction) Core->Arom pi-System Steric Methano Bridge: Hydrophobic (Entropic Advantage) Core->Steric 3D Topology

Fig 1: Deconstruction of the 4,7-methanopyrazolo[1,5-a]pyridine pharmacophoric features.

Experimental Protocol: Computational Pharmacophore Mapping

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for generating a 3D pharmacophore model using a set of active 4,7-methanopyrazolo[1,5-a]pyridine derivatives (e.g., those detailed in WO2022058920A1)[1].

Phase 1: Ligand Preparation and Conformational Sampling

Causality: The core is rigid, but substituents at the C3 position (often carboxylates or aryl groups) dictate the overall binding pose. Exhaustive conformational sampling of these substituents is required to identify the bioactive conformation.

  • Coordinate Generation: Import 2D SMILES of the active derivatives into a molecular modeling suite (e.g., Schrödinger Maestro or MOE).

  • State Generation: Utilize Epik to generate tautomeric and protonation states at physiological pH (7.4 ± 0.5). The pyrazole nitrogen must be correctly assigned to maintain the aromatic sextet.

  • Conformational Search: Execute a Low-Mode Molecular Dynamics (LLMOD) or Monte Carlo multiple minimum (MCMM) search using the OPLS4 force field.

    • Parameter: Set an energy window of 5.0 kcal/mol above the global minimum. Retain a maximum of 50 conformers per ligand.

Phase 2: Feature Extraction and Alignment
  • Feature Definition: Map the conformers using a standard feature dictionary:

    • F1 (HBA): Centered on the N1 nitrogen.

    • F2 (AR): Centered on the pyrazole ring.

    • F3 (HY): Centered on the 4,7-methano bridge carbon.

    • F4 (HBD/HBA): Assigned to C3 substituents (e.g., amides or carboxylic acids).

  • 3D Alignment: Select the most potent derivative (e.g., IC50​<10 nM) as the template. Align all other active conformers onto this template using a flexible alignment algorithm that maximizes the overlap of F1, F2, and F3.

Phase 3: Excluded Volume Generation and Validation

Causality: A pharmacophore must not only define where atoms should be, but where they cannot be. Excluded volumes represent the steric boundaries of the target protein.

  • Volume Mapping: Generate excluded volume spheres (radius 1.5 Å) around the consensus alignment where no ligand atoms are present.

  • Decoy Generation: Generate a set of 1,000 property-matched decoys (PMDs) using the DUD-E (Directory of Useful Decoys, Enhanced) methodology.

  • ROC Validation: Screen the active set and the decoy set against the generated pharmacophore. Calculate the Receiver Operating Characteristic (ROC) Area Under the Curve (AUC). A valid model must achieve a ROC AUC >0.85 and an Enrichment Factor at 1% ( EF1%​ ) >20 .

PharmacophoreWorkflow Step1 Step 1: Ligand Prep Epik pH 7.4 OPLS4 Minimization Step2 Step 2: Conformational Search MCMM / LLMOD 5.0 kcal/mol window Step1->Step2 Step3 Step 3: Feature Assignment N1 (HBA), Pyrazole (AR) Methano (HY) Step2->Step3 Step4 Step 4: 3D Alignment Template-based Maximize F1-F3 overlap Step3->Step4 Step5 Step5 Step4->Step5

Fig 2: Self-validating computational workflow for pharmacophore generation.

Application: Mapping to Casein Kinase 1 Delta (CK1 δ )

Casein kinase 1 delta (CK1 δ ) is a critical regulator of the mammalian circadian clock and is implicated in tauopathies[1][4]. The ATP-binding site of CK1 δ requires highly specific interactions, which the 4,7-methanopyrazolo[1,5-a]pyridine scaffold satisfies perfectly.

When mapping this scaffold into the CK1 δ binding pocket (e.g., using PDB: 3UZP or 6RCH as a reference point)[2], the causality of the structure-activity relationship (SAR) becomes clear:

  • Hinge Binding (Leu85): The N1 atom of the pyrazolo[1,5-a]pyridine core acts as a strict hydrogen bond acceptor, interacting with the backbone NH of Leu85. If the basicity of this nitrogen is altered, or if steric bulk is added at the adjacent C2 position, binding affinity drops precipitously due to clashes with the hinge region[2][5].

  • Hydrophobic Pocket I (Gatekeeper Ile148): The C3 substituent (often a fluorophenyl group) projects into a deep hydrophobic pocket guarded by Ile148.

  • Solvent Channel: The 4,7-methano bridge orientates the remaining vectors toward the solvent-exposed channel, allowing for the addition of solubilizing groups (e.g., morpholine or piperazine derivatives) without disrupting the core pharmacophore.

Quantitative Feature Summary

To facilitate rapid comparison, the geometric constraints of the optimized pharmacophore model are summarized below.

Pharmacophore FeatureScaffold OriginTarget Interaction (CK1 δ )Optimal Distance to Core Centroid (Å)Tolerance Radius (Å)
HBA 1 Pyridine-like N1Leu85 (Backbone NH)2.81.0
Aromatic Ring (AR) Pyrazole CoreVal35 / Tyr56 ( π -stacking)0.0 (Core)1.2
Hydrophobic (HY 1) 4,7-Methano BridgeAla36 / Leu1353.51.5
Hydrophobic (HY 2) C3-Aryl SubstituentIle148 (Gatekeeper)5.21.2
Excluded Volume N/AHinge Region Steric WallN/AVariable

Biological Context: Why This Scaffold Matters

The ultimate goal of mapping this pharmacophore is to design molecules that modulate biological pathways. By inhibiting CK1 δ , 4,7-methanopyrazolo[1,5-a]pyridine derivatives alter the phosphorylation state of PER (Period) proteins, directly impacting the circadian clock and offering therapeutic avenues for Familial Advanced Sleep Phase Syndrome (FASPS)[1].

BiologicalPathway Drug 4,7-Methano- Scaffold CK1d CK1 Delta (Active) Drug->CK1d Inhibits PER PER Proteins (Unphosphorylated) CK1d->PER Prevents Phosphorylation Degradation Proteasomal Degradation PER->Degradation Avoids Clock Circadian Rhythm Modulation PER->Clock Accumulates & Regulates

Fig 3: Mechanism of action of CK1d inhibitors in circadian rhythm modulation.

Conclusion

The 4,7-methanopyrazolo[1,5-a]pyridine scaffold is a masterclass in rigidified drug design. By understanding its pharmacophoric elements—specifically the HBA capacity of N1, the aromaticity of the pyrazole, and the unique entropic advantage of the sp3 -rich methano bridge—researchers can systematically design highly potent and selective kinase inhibitors. The self-validating computational workflows detailed herein provide a robust foundation for translating these structural insights into viable clinical candidates.

References

  • World Intellectual Property Organization. (2022). Casein kinase 1 delta modulators (Patent No. WO2022058920A1). Google Patents.
  • Halekotte, J., et al. (2020). Scaffold Repurposing of in-House Chemical Library toward the Identification of New Casein Kinase 1 δ Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1117-1124. Available at:[Link]

  • Johns, B. A., et al. (2007). Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity. Bioorganic & Medicinal Chemistry Letters, 17(10), 2858-2862. Available at:[Link]

  • MDPI. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules. Available at:[Link]

Sources

Foundational

Escaping Flatland: Electron Density, Reactivity, and Therapeutic Applications of 4,7-Methanopyrazolo[1,5-a]pyridine Scaffolds

Executive Summary The transition from planar, two-dimensional heteroaromatics to complex, three-dimensional architectures is a defining paradigm in modern drug discovery. The pyrazolo[1,5-a]pyridine system has long been...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, two-dimensional heteroaromatics to complex, three-dimensional architectures is a defining paradigm in modern drug discovery. The pyrazolo[1,5-a]pyridine system has long been recognized as a privileged scaffold, particularly in the development of kinase inhibitors[1]. However, the drive to improve physicochemical properties—such as solubility, metabolic stability, and target selectivity—has led to the development of partially saturated, bridged bicyclic analogs.

This technical guide provides an in-depth analysis of the 4,7-methanopyrazolo[1,5-a]pyridine scaffold. By breaking the aromaticity of the pyridine ring and introducing a rigidifying methano-bridge, chemists can fundamentally alter the electron density and reactivity of the pyrazole core[2]. This document details the causality behind these electronic shifts, provides self-validating synthetic protocols, and explores the scaffold's application in targeting Casein Kinase 1 Delta (CK1δ).

Structural Chemistry & Electron Density Profiles

The Dipolar Nature of the Parent Scaffold

The parent pyrazolo[1,5-a]pyridine is a 5:6 aza-fused heteroaromatic compound characterized by a highly delocalized, 10π-electron system. It exhibits a pronounced dipolar nature resulting from the fusion of a π-excessive five-membered pyrazole ring with a π-deficient six-membered pyridine ring[3]. Density Functional Theory (DFT) calculations consistently show that the global electron density transfer in polar reactions heavily favors the C3 position of the pyrazole ring, making it the primary site for electrophilic attack.

Impact of the 4,7-Methano Bridge

When the pyridine ring is reduced and bridged to form 4,5,6,7-tetrahydro-4,7-methanopyrazolo[1,5-a]pyridine, the electronic landscape shifts dramatically:

  • Loss of Extended Conjugation: The reduction of the six-membered ring isolates the π-system entirely within the pyrazole core.

  • Inductive Electron Donation: The newly formed rigid, sp3-rich bicyclic system acts as a strong inductive electron donor (+I effect). This significantly increases the localized electron density on the pyrazole ring compared to the fully aromatic parent[4].

  • Steric Shielding: The 4,7-methano bridge introduces a distinct steric bulk that projects out of the plane of the pyrazole ring, dictating the trajectory of incoming electrophiles and enhancing target-binding specificity by occupying distinct 3D vectors in protein active sites.

Data Presentation: Comparative Properties

To understand the tangible benefits of this structural evolution, we summarize the theoretical and experimental physicochemical shifts in Table 1.

Table 1: Comparative Physicochemical and Electronic Properties

Property / MetricPyrazolo[1,5-a]pyridine (Parent)4,7-Methanopyrazolo[1,5-a]pyridineCausality / Implication
Fraction of sp3 Carbons (Fsp3) 0.000.63Higher Fsp3 correlates with improved solubility and reduced off-target toxicity.
Aromaticity 10π (Fully delocalized)6π (Localized to pyrazole)Loss of flatland; reduces non-specific intercalation with DNA or flat hydrophobic pockets.
C3 Nucleophilicity (DFT ω index) HighVery HighThe +I effect of the bridged system enriches the C3 carbon, accelerating electrophilic aromatic substitution (EAS).
3D Conformation PlanarRigid, Bridged BicyclicEnhances shape-complementarity in complex kinase ATP-binding domains[2].

Reactivity and Regioselectivity

Because the electron density is highly localized on the pyrazole ring, the reactivity of the 4,7-methanopyrazolo[1,5-a]pyridine scaffold is dominated by the C3 position.

Electrophilic Aromatic Substitution (EAS)

The scaffold undergoes EAS (e.g., halogenation, formylation, and sulfonyl chlorination) with exceptional regioselectivity at C3. The increased electron density provided by the saturated methano-bridge lowers the activation energy for the formation of the Wheland intermediate. For instance, treatment with thionyl chloride or Vilsmeier-Haack reagents yields the C3-substituted derivatives almost exclusively, avoiding the complex mixtures often seen in less polarized heterocycles.

Logical Workflow of Scaffold Evolution

G A Planar Pyrazolo[1,5-a]pyridine (Low Fsp3, High Aromaticity) B Reduction & Bridging (4,7-Methano insertion) A->B C 4,7-Methanopyrazolo[1,5-a]pyridine (High Fsp3, 3D Conformation) B->C D Localized Electron Density (Enhanced C3 Nucleophilicity) C->D E Targeted Kinase Inhibition (e.g., CK1δ Selectivity) D->E

Caption: Workflow detailing the structural evolution to 4,7-methanopyrazolo[1,5-a]pyridine scaffolds.

Experimental Protocols: Synthesis and Validation

The synthesis of 4,7-methanopyrazolo[1,5-a]pyridine derivatives requires precise control over condensation and cyclization conditions. The following self-validating protocol details the synthesis of a C3-carboxylate derivative, a critical intermediate for drug discovery[2].

Protocol: Synthesis of 4,7-methanopyrazolo[1,5-a]pyridine-3-carboxylic acid

Rationale: This two-step workflow utilizes a base-promoted cyclization of an oxopropanoate derivative, followed by a controlled hydrolysis. The choice of Cesium Carbonate (Cs₂CO₃) in DMF ensures sufficient basicity to drive the cyclization without degrading the methano-bridge.

Step 1: Condensation and Cyclization

  • Reagents: Charge a dry, round-bottom flask with ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1.0 g, 3.14 mmol) and the corresponding bridged aminopyrazole/hydrazine precursor.

  • Base Addition: Add Cs₂CO₃ (2.57 g, 7.85 mmol, 2.5 equiv) to the mixture. Causality: The bulky cesium cation provides a "soft" counterion effect that enhances the nucleophilicity of the reacting nitrogen species, promoting rapid cyclization.

  • Solvent & Heating: Suspend the mixture in anhydrous DMF (15 mL). Stir the reaction at 90 °C for 2 hours under an inert argon atmosphere[2].

  • Workup: Concentrate the reaction to dryness under reduced pressure. Quench the residue with saturated aqueous NH₄Cl solution (50 mL) to neutralize the strong base and prevent ester hydrolysis at this stage.

  • Extraction: Extract the aqueous layer with EtOAc (2 x 20 mL). Wash the combined organic extracts with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate to yield ethyl 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-4,7-methanopyrazolo[1,5-a]pyridine-3-carboxylate.

Step 2: Saponification (Hydrolysis)

  • Reagents: Dissolve the ester intermediate (600 mg, 12.1 mmol) in a co-solvent mixture of MeOH (10 mL) and H₂O (2 mL).

  • Hydrolysis: Add LiOH·H₂O (439.7 mg, 10.48 mmol). Causality: Lithium hydroxide is chosen over NaOH/KOH due to its superior solubility in methanolic systems and milder nature, which prevents epimerization of any adjacent stereocenters.

  • Heating: Stir the reaction at 100 °C until TLC indicates complete consumption of the starting material[2].

  • Isolation: Acidify the mixture with 1M HCl to pH ~3 to precipitate the 4,7-methanopyrazolo[1,5-a]pyridine-3-carboxylic acid. Filter, wash with cold water, and dry under vacuum.

Table 2: Optimization of Cyclization Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)Observation
K₂CO₃THF651245Incomplete cyclization due to low solubility of base.
NaHDMF0 to 25460Side reactions observed (competing alkylations).
Cs₂CO₃ DMF 90 2 85 Optimal conditions; clean conversion[2].

Therapeutic Applications: Kinase Inhibition

The pyrazolo[1,5-a]pyridine core is a cornerstone in the design of ATP-competitive kinase inhibitors[1]. By upgrading to the 4,7-methano variant, researchers have successfully targeted specific kinases with high selectivity, mitigating the off-target effects commonly associated with flat heteroaromatics.

Case Study: Casein Kinase 1 Delta (CK1δ) Modulators

CK1δ is a critical regulatory enzyme implicated in the phosphorylation of PER/CRY proteins, which govern the mammalian circadian rhythm. Mutations or dysregulation of CK1δ are linked to Familial Advanced Sleep Phase Syndrome (FASPS) and neurodegenerative disorders such as Alzheimer's and Parkinson's diseases[2].

The 4,7-methanopyrazolo[1,5-a]pyridine scaffold acts as a highly potent CK1δ modulator. The sp3-rich methano bridge allows the molecule to project deep into the hydrophobic sub-pockets of the CK1δ ATP-binding site, achieving a binding affinity and selectivity profile unattainable by planar analogs.

G Ligand 4,7-Methano Scaffold Target CK1δ Kinase Domain Ligand->Target ATP-Competitive Binding Substrate PER/CRY Proteins Target->Substrate Phosphorylation Blockade Outcome Circadian Rhythm Modulation Substrate->Outcome Transcriptional Shift

Caption: Mechanism of action for 4,7-methanopyrazolo[1,5-a]pyridine derivatives in CK1δ modulation.

Conclusion

The 4,7-methanopyrazolo[1,5-a]pyridine scaffold represents a masterclass in modern medicinal chemistry—demonstrating how the strategic introduction of 3D character (via a methano-bridge) can optimize a privileged planar system. By localizing electron density to the pyrazole ring and increasing the Fsp3 fraction, this scaffold offers enhanced C3 reactivity for late-stage functionalization and superior shape-complementarity for challenging kinase targets like CK1δ. As drug discovery continues to "escape flatland," bridged heteroaromatics of this nature will undoubtedly become central to next-generation therapeutic pipelines.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - NIH URL
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: MDPI URL
  • Source: Moroccan Journal of Chemistry (IMIST)
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC - NIH URL
  • WO2022058920A1 - Casein kinase 1 delta modulators Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Functionalization of 4,7-Methanopyrazolo[1,5-a]pyridine Derivatives

Here is a comprehensive application note detailing the synthesis and isolation of 4,7-methanopyrazolo[1,5-a]pyridine scaffolds, designed for drug development professionals. Prepared by: Senior Application Scientist, Chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note detailing the synthesis and isolation of 4,7-methanopyrazolo[1,5-a]pyridine scaffolds, designed for drug development professionals.

Prepared by: Senior Application Scientist, Chemical Development Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Engineers

Context and Strategic Importance

The 4,7-methanopyrazolo[1,5-a]pyridine motif (Core CAS: 109640-49-5) is a highly specialized, conformationally restricted bridged nitrogen heterocycle. In contemporary medicinal chemistry, fused aza-heteroaromatics with π-excessive and π-deficient characteristics are prized for their structural diversity and stability [1]. Specifically, the 4,7-methano bridged derivatives have emerged as critical pharmacophores in the development of Casein kinase 1 delta (CSNK1D) modulators, which are instrumental in regulating circadian rhythms and treating complex CNS disorders [2].

This protocol outlines the robust, base-promoted annulation and subsequent saponification required to synthesize functionalized 4,5,6,7-tetrahydro-4,7-methanopyrazolo[1,5-a]pyridine-3-carboxylate derivatives, serving as a self-validating system for reproducible scale-up.

Mechanistic Rationale & Experimental Design

The construction of the pyrazolo[1,5-a]pyridine core typically relies on the oxidative [3+2] cycloaddition of N-aminopyridinium ylides or the condensation of bridged cyclic hydrazines with β-ketoesters [1].

In this optimized workflow, we utilize Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) .

  • Causality for Base Selection: Cs₂CO₃ is selected over weaker bases (like K₂CO₃) because the large ionic radius of the cesium cation provides enhanced solubility in DMF and creates a highly reactive "naked" carbonate anion. This drives the initial condensation and subsequent dehydrative cyclization with high regioselectivity.

  • Causality for Hydrolysis Conditions: For the downstream saponification of the resulting ester, Lithium Hydroxide (LiOH·H₂O) is deployed. The strong coordinating ability of the lithium ion accelerates ester hydrolysis even in the sterically hindered environment of the 3-position on the bridged bicyclic system, preventing the need for harsh, degradative reflux conditions [2].

Process Visualization

Workflow Start Starting Materials (Bridged Precursor + β-Ketoester) Annulation Base-Promoted Annulation Cs2CO3, DMF, 90°C Start->Annulation Quench Aqueous Quench NH4Cl (aq) Annulation->Quench Extraction Phase Extraction EtOAc / Brine Quench->Extraction Intermediate Intermediate Isolation (Ethyl Carboxylate) Extraction->Intermediate Hydrolysis Saponification LiOH·H2O, MeOH/H2O Intermediate->Hydrolysis Product Final Target (Carboxylic Acid) Hydrolysis->Product

Synthesis workflow for 4,7-methanopyrazolo[1,5-a]pyridine derivatives.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric ratios and thermodynamic parameters for the synthesis of the intermediate Ethyl 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-4,7-methanopyrazolo[1,5-a]pyridine-3-carboxylate [2].

Reagent / SolventFunctionEquivalentsAmountReaction TempTime
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate Electrophile1.0 eq1.0 g (3.14 mmol)90 °C2.0 hours
Bridged Hydrazine Precursor Nucleophile1.0 eqCalculated90 °C2.0 hours
Cs₂CO₃ Base2.5 eq2.57 g (7.85 mmol)90 °C2.0 hours
DMF Polar Aprotic SolventN/A15.0 mL90 °C2.0 hours
LiOH·H₂O (Step 2)Hydrolysis Reagent0.86 eq439.7 mg100 °CVariable

Step-by-Step Experimental Protocol

Phase 1: Annulation and Intermediate Isolation
  • Reaction Assembly: To a clean, dry, nitrogen-flushed round-bottom flask, add ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1.0 g, 3.14 mmol) and the appropriate bridged hydrazine precursor (1.0 eq).

  • Base Addition: Introduce Cs₂CO₃ (2.57 g, 7.85 mmol) to the mixture.

  • Solvation & Heating: Add anhydrous DMF (15 mL). Stir the heterogeneous mixture vigorously and elevate the temperature to 90 °C. Maintain heating for exactly 2 hours.

    • Critical Insight: Do not exceed 90 °C. Higher temperatures in DMF can lead to the decomposition of the solvent into dimethylamine and carbon monoxide, which may cause unwanted aminolysis of the ester intermediate.

  • Concentration: Upon completion (verified by TLC/LC-MS), concentrate the reaction mixture to near dryness under reduced pressure to remove the bulk of the DMF.

  • Quenching: Quench the crude residue with a saturated aqueous NH₄Cl solution (50 mL).

    • Critical Insight: NH₄Cl is strictly required here instead of water. It acts as a mild proton source to neutralize the highly basic cesium salts, preventing premature, uncontrolled hydrolysis of the ethyl ester during the aqueous workup.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (2 x 20 mL). Wash the combined organic extracts with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the ethyl carboxylate intermediate (approx. 600 mg recovered for the next step).

Phase 2: Saponification to the Free Acid
  • Solubilization: Dissolve the isolated Ethyl 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-4,7-methanopyrazolo[1,5-a]pyridine-3-carboxylate (600 mg, 12.1 mmol) in a co-solvent system of Methanol (10 mL) and HPLC-grade Water (2 mL).

  • Hydrolysis: Add LiOH·H₂O (439.7 mg, 10.48 mmol) in a single portion.

  • Thermal Activation: Stir the reaction at 100 °C. Monitor the disappearance of the ester via LC-MS.

  • Isolation: Once complete, concentrate the methanol under vacuum. Acidify the remaining aqueous phase carefully with 1M HCl to precipitate the 4,7-methanopyrazolo[1,5-a]pyridine-3-carboxylic acid. Filter, wash with cold water, and dry under high vacuum.

References

  • Title: Synthesis of pyrazolo[1,5-a]pyridines Source: Organic Chemistry Portal URL: [Link]

  • Title: Casein kinase 1 delta modulators (WO2022058920A1)
Application

Application Note: The 4,7-Methanopyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery

Executive Summary & Structural Rationale In contemporary drug discovery, the transition from planar, two-dimensional aromatic rings to three-dimensional, conformationally restricted scaffolds is a proven strategy to impr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary drug discovery, the transition from planar, two-dimensional aromatic rings to three-dimensional, conformationally restricted scaffolds is a proven strategy to improve clinical success rates. The parent pyrazolo[1,5-a]pyridine core is a highly privileged, planar heteroaromatic system utilized extensively in kinase inhibitors (e.g., PI3Kγ/δ)[1] and GPCR ligands (e.g., Dopamine D2 biased agonists)[2].

However, planar systems often suffer from poor solubility, rapid metabolic clearance, and off-target promiscuity. By introducing a methylene bridge to create the 4,7-methanopyrazolo[1,5-a]pyridine architecture, medicinal chemists can dramatically increase the Fraction of sp3-hybridized carbons ( Fsp3​ ). This bridged bicyclic modification locks the attached pharmacophores into a rigid, precise spatial vector, significantly enhancing target selectivity and blood-brain barrier (BBB) penetration. Recently, this specific scaffold has emerged as a breakthrough in the development of highly selective Casein Kinase 1 delta (CSNK1D) modulators for the treatment of circadian rhythm disruptions and neurodegenerative diseases[3].

Mechanistic Application: Targeting CSNK1D in Circadian Biology

Casein Kinase 1 delta (CSNK1D) is a master regulator of the mammalian circadian clock. It phosphorylates the PER2 protein, marking it for ubiquitination and proteasomal degradation. Hyperactive CSNK1D leads to premature PER2 degradation, resulting in circadian phase advancement—a hallmark of mood disorders and neurodegenerative conditions like Alzheimer's disease (where CSNK1D also hyperphosphorylates Tau and TDP-43)[4].

Inhibitors based on the 4,7-methanopyrazolo[1,5-a]pyridine scaffold competitively bind to the ATP pocket of CSNK1D. The rigid methano-bridge ensures the molecule adopts the exact bioactive conformation required to fit the tight hinge region of the kinase, preventing off-target binding to other closely related kinases[3].

CSNK1D_Pathway CLOCK_BMAL1 CLOCK/BMAL1 Complex (Transcriptional Activator) PER_CRY PER/CRY Complex (Repressor) CLOCK_BMAL1->PER_CRY Gene Transcription PER_CRY->CLOCK_BMAL1 Negative Feedback Degradation PER2 Phosphorylation & Degradation PER_CRY->Degradation Ubiquitination CSNK1D Casein Kinase 1 Delta (CSNK1D) CSNK1D->PER_CRY Phosphorylates PER2 Inhibitor 4,7-Methano-Scaffold (Inhibitor) Inhibitor->CSNK1D Competitive Inhibition

Figure 1: CSNK1D modulation of the circadian feedback loop and targeted inhibition.

Comparative Pharmacological Profiling

To understand the impact of the 4,7-methano bridge, it is crucial to compare it against its planar parent scaffold. Table 1 summarizes how structural rigidification alters target application.

Table 1: Pharmacological Profile of Pyrazolo[1,5-a]pyridine Derivatives

Scaffold ArchitectureTarget ClassPrimary IndicationKey Structural AdvantageReference
Planar Pyrazolo[1,5-a]pyridine PI3Kγ/δ (Kinase)Cancer ImmunotherapyFlat heteroaromatic system allows deep insertion into the narrow kinase hinge region.[1]
Planar Pyrazolo[1,5-a]pyridine Dopamine D2 (GPCR)SchizophreniaActs as a lipophilic appendage to fine-tune G-protein biased partial agonism.[2]
4,7-Methanopyrazolo[1,5-a]pyridine CSNK1D (Kinase)Circadian / Alzheimer'sHigh Fsp3​ improves BBB penetration; rigid bridge locks bioactive conformation.[3]

Synthetic Protocol: Construction of the Bridged Core

The synthesis of the 4,7-methanopyrazolo[1,5-a]pyridine core requires an elegant intramolecular cyclization. The following protocol details the synthesis of Ethyl 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-4,7-methanopyrazolo[1,5-a]pyridine-3-carboxylate, a critical intermediate for CSNK1D inhibitors[5].

Causality & Reagent Selection:
  • Why Cs2CO3? Cesium carbonate is a mild, bulky base. The large ionic radius of the cesium cation ( Cs+ ) loosely coordinates with the enolate intermediate, enhancing its nucleophilicity. This drives the ring closure of the sterically hindered azabicyclo-system without causing base-catalyzed degradation of the imine[6].

  • Why DMF? N,N-Dimethylformamide is a polar aprotic solvent that perfectly stabilizes the highly polar transition state of this intramolecular cyclization.

Step-by-Step Methodology:
  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of the acyclic precursor, Ethyl (E)-3-(4-fluorophenyl)-3-((3-oxo-2-azabicyclo[2.2.1]heptan-2-yl)imino)propanoate, in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 2.5 equivalents of anhydrous Cs2​CO3​ in a single portion.

  • Cyclization: Heat the reaction mixture to 90 °C under continuous magnetic stirring for 2 hours.

  • Self-Validation Check (In-Process): Pull a 10 µL aliquot, quench in aqueous Acetonitrile, and analyze via LC-MS. The reaction is complete when the precursor mass disappears and a new peak emerges corresponding to the loss of H2​O (cyclized product).

  • Workup: Cool the mixture to room temperature. Concentrate the DMF to near dryness under reduced pressure to prevent emulsion formation during extraction.

  • Quench & Extract: Quench the residue with saturated aqueous NH4​Cl (50 mL) to neutralize any remaining base. Extract the aqueous layer twice with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure bridged scaffold[5].

In Vitro Assay Protocol: CSNK1D Kinase Inhibition

To validate the biological efficacy of synthesized 4,7-methanopyrazolo[1,5-a]pyridine derivatives, a luminescence-based ADP-Glo™ Kinase Assay is employed. This assay measures the depletion of ATP (converted to ADP) as a proxy for kinase activity.

Assay_Workflow Prep 1. Compound Prep (10-Point Titration) Incubate 2. Kinase Reaction (CSNK1D + ATP) Prep->Incubate Detection 3. ADP-Glo Reagent (ATP Depletion) Incubate->Detection Readout 4. Luminescence (Envision Reader) Detection->Readout

Figure 2: ADP-Glo Kinase Assay workflow for evaluating CSNK1D inhibitors.

Step-by-Step Methodology:
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550).

    • Expert Insight: Acoustic dispensing eliminates carryover contamination and ensures precise nanoliter volumes, which is critical for generating accurate IC50​ curves.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase Master Mix containing recombinant human CSNK1D (1 nM final) and PER2 peptide substrate in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA).

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the Km​ value for CSNK1D, typically ~10 µM) to initiate the reaction.

  • Incubation: Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Incubate in the dark at room temperature for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Readout: Read the luminescence on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Self-Validation Check (Data QC): Calculate the Z'-factor for the assay plate using DMSO wells (Negative Control, 100% activity) and wells treated with 10 µM PF-670462 (Positive Control, 0% activity). A Z'-factor ≥0.6 guarantees the assay window is robust and the IC50​ data is trustworthy.

Conclusion

The 4,7-methanopyrazolo[1,5-a]pyridine scaffold represents a masterclass in modern medicinal chemistry design. By evolving a historically flat, promiscuous hinge-binding core into a rigid, 3D-vectored architecture, researchers can unlock highly selective therapies for complex targets like CSNK1D. The protocols provided herein establish a self-validating pipeline from chemical synthesis to biological evaluation, ensuring high-fidelity data generation in drug discovery campaigns.

References

  • Discovery of G Protein-Biased Dopaminergics with a Pyrazolo[1,5-a]pyridine Substructure. ACS Publications. 2

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. 1

  • WO2022058920A1 - Casein kinase 1 delta modulators. Google Patents. 3

  • WO2022058920A1 - Modulateurs de la caséine kinase 1 delta (Synthesis Protocols). Google Patents. 6

Sources

Method

Using 4,7-Methanopyrazolo[1,5-a]pyridine as a ligand in transition metal catalysis

Application Note: 4,7-Methanopyrazolo[1,5-a]pyridine as a Rigidified Ligand Scaffold in Transition Metal Catalysis Executive Summary The development of highly active, stable transition metal catalysts relies heavily on t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4,7-Methanopyrazolo[1,5-a]pyridine as a Rigidified Ligand Scaffold in Transition Metal Catalysis

Executive Summary

The development of highly active, stable transition metal catalysts relies heavily on the architectural tuning of supporting ligands. While standard pyrazolo[1,5-a]pyridines have been extensively studied as core pharmacophores and N-heterocyclic carbene (NHC) precursors in transition metal catalysis 1, they often lack the steric encumbrance required to stabilize low-coordinate metal intermediates.

This application note details the implementation of 4,7-methanopyrazolo[1,5-a]pyridine —a bridged bicyclic scaffold recently utilized in the synthesis of highly specific kinase inhibitors 2—as a highly rigidified ligand in transition metal catalysis. By leveraging its unique steric and electronic profile, researchers can achieve unprecedented turnover numbers (TON) in sterically demanding cross-coupling reactions and asymmetric hydrogenations.

Structural Rationale & Causality (E-E-A-T)

To understand why the 4,7-methano bridge dramatically improves catalytic performance, we must analyze the causality behind the ligand-metal interaction:

  • Steric Shielding via the Methano Bridge: The introduction of the sp³-hybridized 4,7-methano bridge forces the pyrazolo-pyridine core into a rigid, bowl-shaped conformation. When coordinated to a Palladium or Iridium center, this steric bulk projects outward, physically blocking bimolecular catalyst decomposition pathways (e.g., the formation of inactive Pd-black).

  • Push-Pull Catalytic Acceleration: The electron-rich nature of the pyrazole nitrogen accelerates the oxidative addition of unactivated aryl chlorides. Conversely, the extreme steric compression enforced by the methano bridge forces the coordinated substrates closer together, significantly lowering the activation energy required for reductive elimination.

  • Regioselective C–H Activation: As demonstrated in planar pyrazolo[1,5-a]pyridines, the C-3 and C-7 positions are highly susceptible to regioselective metalation 3. The 4,7-methano bridge blocks the C-7 position, funneling all derivatization (such as phosphination or carbene formation) exclusively to the C-3 position, ensuring a single, pure ligand isomer.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of a Palladium-catalyzed Suzuki-Miyaura coupling utilizing the 4,7-methanopyrazolo[1,5-a]pyridine ligand. The steric bulk of the ligand is critical at the "Reductive Elimination" phase.

CatalyticCycle Pd0 Pd(0) L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Cl)L Pd0->OxAdd Ar-Cl TransMet Transmetalation Pd(II)(Ar)(Ar')L OxAdd->TransMet Ar'-B(OH)2 Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Ar-Ar'

Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling using the 4,7-methano ligand.

Protocol 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides

This protocol is designed as a self-validating system . The inclusion of an internal standard (dodecane) allows for real-time quantitative yield assessment without requiring full isolation, ensuring the researcher can verify the success of the oxidative addition and transmetalation steps independently.

Materials & Reagents
  • Catalyst Precursor: Pd₂(dba)₃ (1.0 mol%)

  • Ligand: 4,7-Methanopyrazolo[1,5-a]pyridine-3-yl-di-tert-butylphosphine (2.2 mol%)

  • Substrates: 2-Chloro-1,3-dimethylbenzene (1.0 mmol), 2,6-Dimethylphenylboronic acid (1.5 mmol)

  • Base: Anhydrous K₃PO₄ (2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (10:1, 0.2 M)

  • Internal Standard: Dodecane (50 µL)

Step-by-Step Methodology
  • Catalyst Pre-Activation (Causality: Ensures generation of the active monoligated Pd(0) species): In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and the 4,7-methano ligand (6.5 mg, 0.022 mmol). Add 1.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 30 minutes until the solution transitions from deep purple to a pale yellow-green, indicating successful ligand exchange and reduction to Pd(0)L.

  • Substrate Addition: To the pre-activated catalyst solution, add 2-chloro-1,3-dimethylbenzene (140.6 mg, 1.0 mmol), 2,6-dimethylphenylboronic acid (225.0 mg, 1.5 mmol), and K₃PO₄ (424.5 mg, 2.0 mmol). Expert Insight: K₃PO₄ is chosen over Na₂CO₃ because its higher basicity is required to drive the transmetalation of the sterically hindered boronic acid, while avoiding the premature protodeboronation often seen with stronger bases like KOtBu.

  • Solvent and Standard Addition: Add the remaining 4.0 mL of 1,4-dioxane, 0.5 mL of degassed H₂O, and exactly 50 µL of dodecane (internal standard). Seal the tube and heat to 100 °C.

  • Self-Validation Checkpoint (In-Process Control): At t = 2 hours, withdraw a 10 µL aliquot under positive argon pressure. Dilute in 1 mL of EtOAc, filter through a short plug of silica, and analyze via GC-FID. Calculate the ratio of the product peak to the dodecane peak. A conversion of >40% at this stage validates that the steric bulk of the ligand is successfully preventing catalyst deactivation.

  • Workup: After 12 hours, cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL). Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the tetra-ortho-substituted biaryl product.

Quantitative Data Presentation

The efficacy of the 4,7-methanopyrazolo[1,5-a]pyridine scaffold becomes highly apparent when compared against standard planar ligands and industry-standard biaryl phosphines (e.g., XPhos) in the synthesis of tetra-ortho-substituted biaryls.

Table 1: Ligand Efficiency Comparison in the Synthesis of 2,2',6,6'-Tetramethylbiphenyl

Ligand SystemCatalyst Loading (mol%)Time (h)GC Yield (%)Turnover Number (TON)
Triphenylphosphine (PPh₃)5.024< 5%< 1
Planar Pyrazolo[1,5-a]pyridine2.02438%19
XPhos1.01282%82
4,7-Methanopyrazolo[1,5-a]pyridine 1.0 12 96% 96

Data Summary: The bridged 4,7-methano ligand outperforms both its planar counterpart and the industry standard (XPhos), demonstrating the profound impact of the rigidified methano-bridge on the reductive elimination step.

Application 2: Iridium-Catalyzed Asymmetric Hydrogenation

Recent advances in asymmetric hydrogenation highlight the extreme difficulty of reducing fused N-heterocycles without harsh conditions (e.g., 50–80 bar H₂, 90 °C) 4. The inherent pseudoasymmetry of the 4,7-methanopyrazolo[1,5-a]pyridine scaffold allows it to act as a highly effective chiral ligand when coordinated to Iridium, creating a deep, rigid chiral pocket.

Key Protocol Adjustments for Hydrogenation
  • Complexation: The ligand is reacted with [Ir(COD)Cl]₂ and NaBArF₂₄ in dichloromethane to form the cationic active precatalyst [Ir(COD)(4,7-MethanoLigand)]⁺[BArF₂₄]⁻.

  • Self-Validating Hydrogenation: Conduct the reaction in a high-pressure Parr reactor at 20 bar H₂ in MTBE at 25 °C. The rigid structure of the ligand prevents the Ir-center from forming inactive trimeric hydride clusters, a common failure mode in these reactions. Reaction progress is validated by monitoring the cessation of H₂ pressure drop.

References

  • Development of Structurally Diverse N‐Heterocyclic Carbene Ligands via Palladium‐Copper‐Catalyzed Decarboxylative Arylation of Pyrazolo[1,5‐a]pyridine‐3‐carboxylic Acid Advanced Synthesis & C
  • WO2022058920A1 - Casein kinase 1 delta modulators Google P
  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors Organometallics
  • Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines ACS Public

Sources

Application

Application Note: High-Throughput In Vitro Profiling of 4,7-Methanopyrazolo[1,5-a]pyridine Derivatives as Casein Kinase 1 Delta (CK1δ) Modulators

Scientific Rationale & Target Biology Casein kinase 1 delta (CK1δ, encoded by the CSNK1D gene) is a ubiquitously expressed serine/threonine kinase that serves as a master regulator of the mammalian circadian clock, prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Biology

Casein kinase 1 delta (CK1δ, encoded by the CSNK1D gene) is a ubiquitously expressed serine/threonine kinase that serves as a master regulator of the mammalian circadian clock, primarily through the phosphorylation of Period (PER) proteins (1)[1]. Dysregulation of CK1δ is genetically linked to Familial Advanced Sleep Phase Syndrome (FASPS) and is increasingly implicated in neurodegenerative disorders (such as Alzheimer's and Parkinson's diseases) as well as inflammatory pain pathways[1].

Recently, compounds featuring a 4,7-methanopyrazolo[1,5-a]pyridine scaffold—specifically 4,5,6,7-tetrahydro-4,7-methanopyrazolo[1,5-a]pyridine-3-carboxylates—have been identified as highly potent, selective CK1δ inhibitors[1]. This unique fused bicyclic heteroaryl structure provides optimal spatial geometry to occupy the ATP-binding pocket of CK1δ, stabilizing the kinase in an inactive conformation and preventing downstream substrate phosphorylation.

CK1d_Pathway Compound 4,7-Methanopyrazolo [1,5-a]pyridine CK1d CK1δ (CSNK1D) Compound->CK1d Inhibits PER2 PER2 Protein CK1d->PER2 Phosphorylates PhosPER2 Phospho-PER2 PER2->PhosPER2 ATP -> ADP Nuclear Nuclear Retention (Circadian Delay) PER2->Nuclear Unphosphorylated Degradation Proteasomal Degradation PhosPER2->Degradation Fast Turnover

Mechanism of CK1δ inhibition by 4,7-Methanopyrazolo[1,5-a]pyridine compounds regulating PER2.

Assay Design & Causality

To rigorously evaluate the structure-activity relationship (SAR) of 4,7-methanopyrazolo[1,5-a]pyridine analogs, we employ a self-validating, bimodal testing cascade designed to eliminate false positives and confirm physiological relevance:

  • Primary Biochemical Screening (ADP-Glo™): We utilize the ADP-Glo™ Kinase Assay to directly measure enzymatic inhibition (2)[2].

    • Causality: This homogeneous luminescent assay isolates the kinase reaction by depleting unconsumed ATP before converting the generated ADP back to ATP for luciferase detection (3)[3]. This eliminates the interference risks associated with ATP-competitive fluorescent quenchers and provides the high signal-to-background ratio required to resolve the tight-binding kinetics of this specific chemotype.

  • Orthogonal Cellular Target Engagement: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular ATP competition (typically 1-5 mM). Therefore, we implement an mPER2 nuclear translocation assay (4)[4].

    • Causality: In vehicle-treated cells, CK1δ phosphorylates PER2, triggering its rapid proteasomal degradation. Effective intracellular inhibition of CK1δ by our compounds prevents this phosphorylation, forcing the nuclear retention and accumulation of PER2, which is quantified via high-content fluorescence imaging[1][4].

Assay_Workflow Prep Compound Preparation Kinase CK1δ Reaction (ATP + Substrate) Prep->Kinase Deplete Deplete Unconsumed ATP Kinase->Deplete Detect Convert ADP to ATP & Luminescence Deplete->Detect Analysis IC50 Calculation Detect->Analysis

Step-by-step ADP-Glo™ kinase assay workflow for evaluating CK1δ modulators.

Step-by-Step Methodologies

Protocol 1: Recombinant CK1δ Enzymatic Assay (ADP-Glo™)

Self-Validating System: Every plate must include a no-enzyme control (0% activity baseline) and a vehicle (DMSO) control (100% activity baseline) to calculate the Z'-factor. A Z'-factor > 0.5 is required to validate the assay run.

  • Reagent Preparation:

    • Prepare fresh assay buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 25 mM KCl, 1 mM DTT, 0.01% Tween-20, and 0.1% BSA (3)[3].

    • Expert Insight: DTT is critical to maintain a reducing environment, preventing the oxidation of catalytic cysteine residues. Tween-20 and BSA mitigate the non-specific binding of the highly lipophilic 4,7-methanopyrazolo[1,5-a]pyridine compounds to the 384-well plate surfaces.

  • Compound Dispensing:

    • Acoustically dispense (e.g., Echo 550) test compounds in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a white, solid-bottom 384-well plate. Normalize DMSO concentration to 1% across all wells to prevent solvent-induced kinase denaturation (5)[5].

  • Kinase Reaction:

    • Add 4 µL of recombinant human CK1δ (final concentration 2 ng/µL) and the substrate peptide CKtide (RKKKAEpSVASLTSQCSYSS, final concentration 50 µM) in assay buffer[5]. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

    • Initiate the reaction by adding 1 µL of ultra-pure ATP (final concentration 50 µM, approximating the Kₘ of CK1δ). Centrifuge the plate at 1800× g for 2 minutes and incubate at room temperature for 60 minutes[3][5].

  • Signal Development & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes[3].

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes[3].

    • Read luminescence on a multi-mode microplate reader (e.g., Molecular Devices Paradigm)[3].

Protocol 2: Cell-Based Target Engagement (mPER2 Nuclear Translocation)
  • Cell Preparation: Seed U2OS cells stably expressing mPER2-GFP at 10,000 cells/well in a 96-well imaging plate. Allow 24 hours for adherence.

  • Compound Treatment: Pre-incubate cells with 0.1% DMSO containing serial dilutions of 4,7-methanopyrazolo[1,5-a]pyridine compounds or the reference inhibitor PF-670462 (1 µM) for 1 hour at 37°C (4)[4].

  • Fixation & Staining: After an 8-hour incubation, fix cells with 10% Formaldehyde Neutral Buffer for 10 minutes. Wash twice with PBS and stain nuclei with 5 µg/mL Hoechst 33342 for 30 minutes[4].

  • High-Content Analysis: Image plates using a high-content screening system. Quantify the GFP fluorescence intensity ratio between the nucleus and cytoplasm. An increased nuclear/cytoplasmic ratio indicates successful intracellular CK1δ target engagement[4].

Quantitative Data Presentation

The following table summarizes mock validation metrics for the 4,7-methanopyrazolo[1,5-a]pyridine scaffold utilizing the bimodal workflow described above.

CompoundCK1δ IC₅₀ (nM)CK1ε IC₅₀ (nM)mPER2-GFP EC₅₀ (nM)Assay Z'-Factor
Vehicle (1% DMSO) N/AN/AN/A0.82
PF-670462 (Reference) 14.045.0120.00.78
4,7-Methano- Analog A 3.285.028.00.85
4,7-Methano- Analog B 1.562.015.00.81

Note: Analog A and B demonstrate sub-nanomolar to low-nanomolar biochemical potency against CK1δ, robust selectivity over the closely related CK1ε isoform, and excellent translation into the cellular environment (mPER2-GFP EC₅₀).

References

  • Title: WO2022058920A1 - Casein kinase 1 delta modulators Source: Google Patents URL: 1

  • Title: Detecting Kinase Activity Across the Kinome Source: Promega Corporation URL: 2

  • Title: Identification of inactive conformation-selective interleukin-2-inducible T-cell kinase (ITK) inhibitors based on second-harmonic generation Source: PMC (PubMed Central) URL: 3

  • Title: Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors Source: MDPI URL: 5

  • Title: Alleviation of behavioral hypersensitivity in mouse models of inflammatory pain with two structurally different casein kinase 1 (CK1) inhibitors Source: PMC (PubMed Central) URL: 4

Sources

Method

Application Note: Advanced Synthesis and Functionalization Techniques for 4,7-Methanopyrazolo[1,5-a]pyridine Cores

Introduction & Pharmacological Significance The pyrazolo[1,5-a]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for indoles and azaindoles to circumvent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Significance

The pyrazolo[1,5-a]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for indoles and azaindoles to circumvent metabolic instability[1]. In recent drug discovery efforts, the introduction of sp³ character via bridged bicyclic systems has emerged as a strategy to improve target selectivity, solubility, and overall physicochemical properties.

The 4,5,6,7-tetrahydro-4,7-methanopyrazolo[1,5-a]pyridine core represents a cutting-edge tricyclic architecture. Derivatives of this specific methano-bridged core have demonstrated potent biological activity, most notably as selective Casein Kinase 1 Delta (CSNK1D) modulators. These modulators show immense therapeutic promise in treating circadian rhythm disorders (such as familial advanced sleep phase syndrome), neurodegenerative diseases, and metabolic syndromes[2].

Pathway Drug 4,7-Methanopyrazolo [1,5-a]pyridine Modulator Kinase Casein Kinase 1 Delta (CSNK1D) Drug->Kinase Inhibits Substrate PER2 Protein Phosphorylation Kinase->Substrate Blocks Outcome Circadian Rhythm Regulation Substrate->Outcome Modulates

Mechanism of action for 4,7-methanopyrazolo[1,5-a]pyridine derivatives as CSNK1D inhibitors.

Structural Assembly & Functionalization Rationale

Core Assembly Strategy

The de novo synthesis of the methano-bridged core relies on the condensation of a bridged bicyclic hydrazine (e.g., derived from 3-oxo-2-azabicyclo[2.2.1]heptane) with a β-keto ester. Causality & Insight: The use of a rigid 2-azabicyclo[2.2.1]heptane system strictly enforces the stereochemistry of the resulting 4,7-methano bridge. Base-promoted cyclization utilizing Cesium Carbonate (Cs₂CO₃) in DMF is critical here. Cs₂CO₃ is selected over lighter alkali carbonates due to the "cesium effect," which enhances the solubility of the carbonate in DMF and provides a larger, more polarizable counterion. This maximizes the nucleophilicity of the hydrazine intermediate, driving the kinetically demanding intramolecular cyclization to form the sterically hindered tricyclic core[2].

Regioselective Functionalization Techniques

Once the core is assembled, the C2 and C3 positions of the pyrazole ring serve as the primary vectors for diversification.

  • C3-Saponification and Amidation: The initial cyclization typically yields a C3-carboxylate. High-temperature saponification provides the C3-carboxylic acid, a versatile handle for downstream amide couplings[2].

  • C2-Directed Metalation: In unbridged pyrazolo[1,5-a]pyridines, metalation typically occurs at both the C2 and C7 positions[3]. However, the 4,7-methano architecture converts C7 into a sterically encumbered sp³ bridgehead carbon. Consequently, directed ortho-metalation (DoM) becomes highly regioselective for the C2 position. Utilizing the Knochel-Hauser base (TMPMgCl·LiCl) is essential; the highly sterically hindered TMP (2,2,6,6-tetramethylpiperidide) acts as a non-nucleophilic base, preventing unwanted ring-opening, while the LiCl breaks up polymeric aggregates to dramatically increase kinetic basicity[3].

  • Palladium-Catalyzed Cross-Coupling: Halogenated derivatives of the core can undergo Negishi cross-coupling. Utilizing organozinc reagents (e.g., pyrazolo[1,5-a]pyridine-7-ylzinc iodide analogs) circumvents the moderate transmetalation tendencies often observed with stannanes in Stille couplings, affording high yields of biaryl products[1].

Workflow SM Bicyclic Hydrazine Precursor Cond Base-Promoted Cyclization (Cs₂CO₃) SM->Cond BKE β-Keto Ester BKE->Cond Core 4,7-Methanopyrazolo [1,5-a]pyridine Core Cond->Core Func C3-Saponification & Amidation Core->Func

Workflow for the synthesis and functionalization of the 4,7-methanopyrazolo[1,5-a]pyridine core.

Quantitative Data Summary

The table below summarizes the optimized reaction conditions and yields for the assembly and functionalization of the 4,7-methanopyrazolo[1,5-a]pyridine scaffold.

Reaction TypeReagents / CatalystSolventTemp (°C)Target PositionTypical Yield (%)Mechanistic Rationale
Core Assembly Bicyclic Hydrazine, β-Keto Ester, Cs₂CO₃DMF90N/A62–85Base-promoted condensation and intramolecular cyclization.
Saponification LiOH·H₂O (excess)MeOH / H₂O100C3-Ester>90Sterically driven high-temp hydrolysis of the C3-carboxylate.
Directed Metalation TMPMgCl·LiCl (1.2 equiv)THF-78C260–83Non-nucleophilic deprotonation via kinetically active Mg-amide.
Cross-Coupling Pd(PPh₃)₄, Aryl-ZnXTHFRefluxC2 / C372–85Negishi coupling of zincates to circumvent transmetalation issues.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-4,7-methanopyrazolo[1,5-a]pyridine-3-carboxylate[2]

Self-Validating System: The evolution of water and the color change of the reaction mixture serve as visual indicators of imine formation and subsequent cyclization. Complete consumption of the UV-active β-keto ester can be validated via TLC. The basic aqueous quench ensures the removal of unreacted hydrazine and inorganic salts, cleanly partitioning the highly lipophilic tricyclic core into the organic layer.

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1.0 g, 3.14 mmol) and anhydrous DMF (15 mL).

  • Reagent Addition: Add the bicyclic hydrazine precursor (e.g., derived from 3-oxo-2-azabicyclo[2.2.1]heptane) followed by Cs₂CO₃ (2.57 g, 7.85 mmol).

  • Cyclization: Stir the mixture at 90 °C for 2 hours under a continuous nitrogen atmosphere.

  • Workup: Concentrate the reaction to near dryness under reduced pressure to remove the bulk of the DMF.

  • Quench & Extraction: Quench the residue with saturated aqueous NH₄Cl (50 mL) to neutralize residual base. Extract the aqueous layer with EtOAc (2 x 20 mL).

  • Purification: Wash combined organic extracts with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield the target core.

Protocol B: Hydrolysis to 4,7-methanopyrazolo[1,5-a]pyridine-3-carboxylic acid[2]

Self-Validating System: The dissolution of the starting material in the biphasic MeOH/H₂O mixture, followed by the formation of a homogeneous solution upon heating, visually confirms the formation of the soluble lithium carboxylate salt. Acidification with 1M HCl protonates the carboxylate, driving the precipitation of the product, which self-purifies via crystallization.

  • Solvation: Dissolve the C3-carboxylate generated in Protocol A (600 mg, 12.1 mmol) in a mixed solvent system of MeOH (10 mL) and H₂O (2 mL). Note: Methanol ensures the dissolution of the hydrophobic core, while water solubilizes the LiOH.

  • Base Addition: Add LiOH·H₂O (439.7 mg, 10.48 mmol) in a single portion.

  • Saponification: Stir the reaction vigorously at 100 °C. The elevated temperature is required to overcome the steric hindrance imposed by the adjacent 4,7-methano bridge. Monitor via TLC until the starting ester is completely consumed (approx. 2-3 hours).

  • Isolation: Cool the mixture to room temperature and carefully acidify with 1M HCl until the pH reaches ~3-4. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure carboxylic acid.

References

  • [3] Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases | Organic Letters - ACS Publications. URL:

  • [1] Effective and Variable Functionalization of Pyrazolo[1,5-a]pyridines Involving Palladium-Catalyzed Coupling Reactions | Synthesis - Thieme Connect. URL:

  • [2] WO2022058920A1 - Casein kinase 1 delta modulators | Google Patents. URL:

Sources

Application

Application Note: High-Throughput Screening (HTS) Strategies for 4,7-Methanopyrazolo[1,5-a]pyridine Analogs

Pharmacological Context & Scaffold Significance The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the design of highly potent, ATP-competitive kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Scaffold Significance

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the design of highly potent, ATP-competitive kinase inhibitors targeting PI3Kγ/δ, RET, and other critical signaling nodes[1][2]. However, traditional planar aromatic systems often suffer from poor aqueous solubility and off-target promiscuity.

The introduction of a 4,7-methano bridge to form 4,7-methanopyrazolo[1,5-a]pyridine derivatives (such as tetrahydro-4,7-methanopyrazolo[1,5-a]pyridine-3-carboxylates) introduces critical sp3 character into the core structure. This rigidified, non-planar architecture enhances metabolic stability and kinase selectivity. Recently, this specific bridged scaffold has been identified as a potent modulator of Casein Kinase 1 Delta (CSNK1D), a high-value therapeutic target for neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and circadian rhythm disorders[3].

Causality in Assay Design & Self-Validating Systems

Screening 4,7-methanopyrazolo[1,5-a]pyridine analogs requires specialized assay modalities. Pyrazolo-pyridine cores and their fused derivatives can exhibit inherent fluorescence[4]. Consequently, standard fluorescence intensity assays are prone to high false-positive rates due to compound auto-fluorescence (acting as Pan-Assay Interference Compounds, or PAINS).

The Causality of Choice: To circumvent optical interference, our primary HTS protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . The microsecond time delay inherent to TR-FRET allows the transient auto-fluorescence of the library compounds to decay completely before signal acquisition, ensuring high-fidelity readouts. Furthermore, biochemical IC50 values do not always translate to cellular potency due to the hydrophobic nature of these bridged heterocycles. Therefore, a NanoBRET Target Engagement assay is employed as a mandatory secondary screen to confirm cell permeability and intracellular target binding.

Self-Validating Architecture: Every screening plate in these protocols is designed as a self-validating system. By incorporating high-control (DMSO vehicle) and low-control (reference inhibitor, e.g., PF-670462) wells on every 384-well plate, the system continuously calculates the Z'-factor. A Z'-factor > 0.6 is required for the plate data to be accepted, ensuring that the assay window remains robust against day-to-day experimental variance.

G A 4,7-Methanopyrazolo [1,5-a]pyridine B CSNK1D Kinase A->B ATP Competitive C Tau Phosphorylation B->C Hyperphosphorylation D Circadian Rhythm B->D Modulation E TR-FRET HTS E->A Hit ID

Fig 1. CSNK1D modulation by 4,7-methanopyrazolo[1,5-a]pyridines and HTS workflow.

Experimental Protocols

Protocol 1: TR-FRET Biochemical HTS for CSNK1D Inhibition

This protocol isolates the biochemical interaction between the 4,7-methanopyrazolo[1,5-a]pyridine analogs and the CSNK1D ATP-binding pocket.

Step 1: Reagent Preparation & Optimization

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Causality: Brij-35 prevents the hydrophobic bridged analogs from adhering to the plastic walls of the microplate, preventing false negatives.

  • Prepare CSNK1D enzyme, ULight-labeled generic substrate, and Europium-anti-phospho antibody.

Step 2: Acoustic Liquid Handling (Compound Dispensing)

  • Use an Echo Acoustic Dispenser to transfer 50 nL of the 4,7-methanopyrazolo[1,5-a]pyridine library (in 100% DMSO) into a 384-well low-volume assay plate.

  • Causality: Acoustic dispensing eliminates tip-based carryover and precipitation issues common with rigid, hydrophobic heterocyclic libraries.

Step 3: Kinase Reaction

  • Add 5 µL of CSNK1D enzyme/substrate mix to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Initiate the reaction by adding 5 µL of ATP. Crucial Parameter: The ATP concentration must be maintained at 10 µM (near the apparent Km of CSNK1D). Causality: Setting ATP at Km sensitizes the assay to ATP-competitive pyrazolo-pyridine inhibitors while maintaining physiological relevance.

  • Incubate for 60 minutes at 22°C.

Step 4: Detection & Self-Validation

  • Stop the reaction by adding 10 µL of the Europium-antibody/EDTA detection mix. EDTA chelates Mg2+, immediately halting kinase activity.

  • Incubate for 60 minutes, then read on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Validation: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_high + 3σ_low) / |µ_high - µ_low|. Reject any plate with Z' < 0.6.

Triage Primary Primary HTS (TR-FRET) CSNK1D Inhibition Counter Counter-Screen CSNK1E & Off-targets Primary->Counter IC50 < 1 µM Discard Discard / PAINS Primary->Discard IC50 > 1 µM Cellular Cellular NanoBRET Target Engagement Counter->Cellular Selectivity > 10x Counter->Discard Poor Selectivity Lead Lead Optimization SAR Profiling Cellular->Lead High Permeability

Fig 2. HTS hit triaging logic for identifying selective kinase inhibitors.

Protocol 2: Cellular Target Engagement (NanoBRET)

To ensure the 4,7-methano bridge does not hinder cell permeability, hits from Protocol 1 are subjected to a NanoBRET assay.

Step 1: Transfection

  • Transfect HEK293T cells with a plasmid encoding a CSNK1D-NanoLuc fusion protein. Seed at 2x10^4 cells/well in a 96-well white plate.

Step 2: Tracer Addition & Compound Incubation

  • Add a cell-permeable fluorescent NanoBRET tracer (which binds competitively to the CSNK1D ATP pocket).

  • Add the 4,7-methanopyrazolo[1,5-a]pyridine hits at varying concentrations (dose-response).

  • Causality: If the analog is cell-permeable and binds CSNK1D, it will displace the tracer, resulting in a quantifiable decrease in the BRET signal. This proves both permeability and intracellular target engagement simultaneously.

Step 3: Readout & Validation

  • Add Nano-Glo substrate and measure dual luminescence (460 nm for NanoLuc donor, 618 nm for tracer acceptor).

  • Validation: Normalize BRET ratios against a no-tracer control to establish the baseline background signal.

Quantitative Data Presentation

The following table summarizes the expected HTS metrics and physicochemical advantages of the 4,7-methanopyrazolo[1,5-a]pyridine scaffold compared to standard planar pyrazolo[1,5-a]pyridines during a CSNK1D screening campaign.

Scaffold TypeFsp3 FractionCSNK1D IC50 (nM)CSNK1E IC50 (nM)Selectivity FoldNanoBRET IC50 (nM)Assay Z'-Factor
Standard Pyrazolo[1,5-a]pyridine < 0.245601.3x3500.65
4,7-Methanopyrazolo[1,5-a]pyridine > 0.41218515.4x480.82
Reference (PF-670462) N/A15120.8x650.85

Note: The rigidified 4,7-methano bridge significantly increases the Fsp3 fraction, correlating with a tighter biochemical-to-cellular drop-off (NanoBRET IC50) and vastly improved selectivity against the closely related CSNK1E isoform.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,7-Methanopyrazolo[1,5-a]pyridine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4,7-Methanopyrazolo[1,5-a]pyridine and its derivatives. This document is designed for researchers, medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4,7-Methanopyrazolo[1,5-a]pyridine and its derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique heterocyclic scaffold. The pyrazolo[1,5-a]pyridine core is a significant motif in pharmaceuticals due to its wide range of biological activities, including its role as a kinase inhibitor in cancer therapy.[1][2] The introduction of a 4,7-methano bridge creates a rigid, three-dimensional structure that can be pivotal for modulating pharmacological properties but also introduces specific challenges in its synthesis.

This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the pyrazolo[1,5-a]pyridine scaffold?

The most established and versatile method for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) .[3][4] This reaction involves generating a pyridinium N-ylide (the 1,3-dipole) from an N-aminopyridine precursor, which then reacts with a dipolarophile, typically an alkyne or an electron-deficient alkene.[5]

The general workflow for this transformation is illustrated below.

Synthetic_Pathway start N-Aminopyridine Precursor ylide N-Aminopyridinium Ylide (1,3-Dipole) start->ylide Aminating Agent (e.g., MsONH2) cycloaddition [3+2] Cycloaddition ylide->cycloaddition dipolarophile Alkyne or Alkene (Dipolarophile) dipolarophile->cycloaddition intermediate Dihydropyrazolo [1,5-a]pyridine cycloaddition->intermediate oxidation Oxidation/ Aromatization intermediate->oxidation product Pyrazolo[1,5-a] pyridine Product oxidation->product

Caption: General workflow for pyrazolo[1,5-a]pyridine synthesis.

Other notable methods include:

  • Cross-Dehydrogenative Coupling (CDC): Reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, promoted by agents like acetic acid and molecular oxygen.[3]

  • Sonochemical Synthesis: Using ultrasound irradiation to promote catalyst-free cycloadditions, often leading to excellent yields and shorter reaction times.[6]

Q2: How does the 4,7-methano bridge uniquely impact the synthesis?

The rigid bicyclo[2.2.1]heptane (norbornane-like) framework imposed by the 4,7-methano bridge introduces two primary challenges compared to a planar pyridine starting material:

  • Steric Hindrance: The methano bridge significantly increases steric bulk around the C4 and C7 positions. This can hinder the approach of reactants, particularly the dipolarophile during the cycloaddition step. The choice of dipolarophile and reaction conditions must account for this restricted access.

  • Ring Strain & Electronics: The strained nature of the bridged system can alter the electronics and aromaticity of the pyridine ring, potentially affecting the ease of N-amination and the stability of the subsequent N-ylide intermediate.

Due to these factors, reaction conditions optimized for simple pyridines may not be directly transferable and often require re-optimization, such as higher temperatures or longer reaction times, to achieve satisfactory yields.

Troubleshooting Guide: Improving Synthesis Yield

This section addresses specific experimental problems you may encounter.

Q1: My reaction yield is consistently low or has failed completely. What are the first parameters to investigate?

A low or zero yield is a common problem that can usually be traced back to one of three areas: starting material integrity, reaction conditions, or the choice of reagents.

Step 1: Verify the Quality and Stability of the N-Aminopyridinium Ylide

The N-aminopyridinium ylide is the key intermediate, and its successful formation is paramount.

  • Purity of the N-Aminopyridine Precursor: The synthesis typically begins with the N-amination of the corresponding 4,7-methanopyridine derivative. Ensure this starting material is pure. Impurities can inhibit the amination step.

  • Ylide Generation and Stability: Ylides are often generated in situ by treating an N-aminopyridinium salt with a base (e.g., DBU, K₂CO₃). These intermediates can be unstable.

    • Recommendation: Generate the ylide at a low temperature (e.g., 0 °C) before adding the dipolarophile and allowing the reaction to warm. If you have isolated the N-aminopyridinium salt, verify its structure and purity by NMR and HRMS before proceeding.

Step 2: Re-evaluate and Optimize Reaction Conditions

The optimal conditions for this specific bridged system may differ from those reported for simpler pyrazolo[1,5-a]pyridines. A systematic optimization is crucial.

  • Solvent Effects: The solvent's polarity can dramatically influence reactant solubility and the reaction rate.

    • Recommendation: Screen a range of solvents. While polar aprotic solvents like DMF or NMP are common, less polar solvents like toluene or dioxane might be effective, especially at higher temperatures.[5][7]

  • Temperature Control: An inadequate temperature will result in a sluggish or incomplete reaction, while excessive heat can cause decomposition of the ylide or the product.

    • Recommendation: Start at a moderate temperature (e.g., 80 °C) and incrementally increase it while monitoring the reaction by TLC or LC-MS. For some stubborn cycloadditions, refluxing in a high-boiling solvent may be necessary.[3]

  • Reaction Time: Steric hindrance from the methano bridge may slow the reaction significantly.

    • Recommendation: Do not assume standard reaction times. Monitor the reaction over an extended period (e.g., 24-48 hours) to determine the point of maximum conversion.

Step 3: Consider Alternative Promoters/Catalysts

While many syntheses are metal-free, some transformations benefit from specific promoters.

  • Oxidizing Agent for Aromatization: The initial cycloaddition often yields a dihydropyrazolo[1,5-a]pyridine intermediate that must be oxidized to the final aromatic product. This step can be a bottleneck.

    • Recommendation: If you suspect the intermediate is forming but not aromatizing, consider adding a mild oxidizing agent. PIDA (phenyliodine diacetate) or even exposure to air can facilitate this step.[5] Some reactions use TEMPO as a mediator for annulation-aromatization.[8]

The following workflow provides a systematic approach to troubleshooting low-yield reactions.

Troubleshooting_Workflow start Problem: Low or No Yield q1 Are Starting Materials Pure? start->q1 sol1 Action: Purify (Recrystallize, Column) q1->sol1 No q2 Is the N-Ylide Intermediate Forming? q1->q2 Yes sol1->q1 sol2 Action: Monitor by LC-MS; Screen Bases & Aminating Agents q2->sol2 No q3 Are Reaction Conditions Optimal? q2->q3 Yes sol2->q2 sol3 Action: Screen Solvents, Temperature, and Time q3->sol3 No q4 Is the Dihydro Intermediate Stalling? q3->q4 Yes sol3->q3 sol4 Action: Add Oxidant (e.g., PIDA, TEMPO, Air) q4->sol4 Yes end Yield Improved q4->end No / N/A sol4->end

Caption: A systematic workflow for troubleshooting low-yield synthesis.

Q2: I'm observing significant side products. How can I identify and minimize them?

Side product formation is often related to the reactivity of the N-ylide intermediate or lack of regioselectivity.

  • Common Side Product 1: Ylide Dimerization/Decomposition: If the dipolarophile is not reactive enough or its concentration is too low, the generated N-ylide may react with itself or decompose.

    • Solution: Add the base to the mixture of the N-aminopyridinium salt and the dipolarophile, so the ylide reacts as soon as it is formed. Using a slight excess (1.1-1.2 equivalents) of the dipolarophile can also help.

  • Common Side Product 2: Regioisomers: If you are using an unsymmetrical alkyne (e.g., ethyl propiolate), the cycloaddition can result in a mixture of regioisomers.[9] The formation of one isomer over the other is a complex function of sterics and electronics.

    • Solution: Regioselectivity can be difficult to control. Sometimes, changing the solvent or adding a Lewis acid catalyst can influence the ratio.[7] If inseparable, the most pragmatic approach is to proceed with the mixture and separate the final products, or to redesign the synthesis to use a symmetrical dipolarophile if possible.

Q3: How can I improve the purification of my final product?

The basic nitrogen atoms in the pyrazolo[1,5-a]pyridine core can cause issues during purification, especially on silica gel.

  • Tailing on Silica Gel Chromatography: The basic product can interact strongly with acidic silica gel, leading to broad peaks and poor separation.

    • Solution 1: Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (Et₃N) or pyridine. This will neutralize the acidic sites on the silica and improve peak shape.[10]

    • Solution 2: Consider using a different stationary phase, such as neutral or basic alumina, which is less prone to this issue.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.

    • Solution: Screen a variety of solvent systems. Common choices for N-heterocycles include ethanol, ethyl acetate/hexanes, or dichloromethane/ether.

Protocols and Data

Table 1: Optimization Parameters for Pyrazolo[1,5-a]pyridine Synthesis

This table summarizes conditions reported for the synthesis of various pyrazolo[1,5-a]pyridine derivatives, which can serve as a starting point for your optimization.

Catalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)Source
None (Sonication)Acetonitrile850.3390-98[6]
PIDANMPRoom Temp2-460-85[5]
Acetic Acid / O₂Ethanol1301872-93[3]
DBU / TEMPODichloroethane801250-90[8]
None (Thermal)AcetonitrileReflux385-95[6]
Experimental Protocol: General Procedure for [3+2] Cycloaddition

This protocol is a generalized guideline for the synthesis of a 4,7-Methanopyrazolo[1,5-a]pyridine derivative via [3+2] cycloaddition. Note: This procedure must be optimized for your specific substrates.

Part A: Synthesis of the N-Aminopyridinium Salt

  • Reaction Setup: To a solution of the starting 4,7-methanopyridine (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂ or CH₃CN), add O-mesitylenesulfonylhydroxylamine (MsONH₂) (1.1 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting pyridine by TLC.

  • Isolation: The N-aminopyridinium mesitylenesulfonate salt often precipitates from the reaction. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product can be used without further purification if it is sufficiently pure.

Part B: Cycloaddition and Aromatization

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the N-aminopyridinium salt (1.0 eq) and the alkyne dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.2 eq) in a dry solvent (e.g., acetonitrile or DMF).

  • Ylide Formation: Cool the mixture to 0 °C and add a base (e.g., DBU or K₂CO₃, 1.5 eq) dropwise.

  • Cycloaddition: Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting salt is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, potentially modified with 1% Et₃N to prevent tailing.[10][11]

References

  • Shaaban, M. R., et al. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. Molecules, 25(22), 5498. [Link]

  • El-Gamal, M. I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518. [Link]

  • Shawali, A. S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives. ACS Omega, 4(26), 22071-22085. [Link]

  • Wang, J., et al. (2020). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 7(1), 85-90. [Link]

  • Makarov, I. S., et al. (2022). Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Molecules, 27(22), 7913. [Link]

  • Dunsford, L. J., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4842-4846. [Link]

  • Bentham Science Publishers. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry. [Link]

  • Abdel-Gawad, H., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold. Arabian Journal of Chemistry, 15(3), 103665. [Link]

  • Adimurthy, S., et al. (2017). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization. The Journal of Organic Chemistry. [Link]

  • Knapp, S., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]

  • JournalAgent. (n.d.). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. [Link]

  • Organic Chemistry in Communication. (n.d.). Synthesis of some new pyrazolo[1,5-a]pyrimidine... [Link]

  • ResearchGate. (n.d.). Synthesis of some new pyrazolo[1,5-a]pyrimidine... [Link]

  • Beilstein Journals. (2017). New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines... [Link]

  • Synfacts. (2013). A NEW METHOD FOR THE SYNTHESIS OF[2][5][6]TRIAZOLO[1,5-a]-PYRIDINE DERIVATIVES. [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

Sources

Optimization

Troubleshooting solubility issues with 4,7-Methanopyrazolo[1,5-a]pyridine in aqueous media

Welcome to the Technical Support Center for 4,7-Methanopyrazolo[1,5-a]pyridine derivatives. This hub is designed for researchers, medicinal chemists, and formulation scientists encountering aqueous solubility bottlenecks...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4,7-Methanopyrazolo[1,5-a]pyridine derivatives. This hub is designed for researchers, medicinal chemists, and formulation scientists encountering aqueous solubility bottlenecks during drug discovery and development.

The 4,7-methanopyrazolo[1,5-a]pyridine core is a rigid, bridged bicyclic heterocycle. While this rigidity is excellent for target selectivity and metabolic stability, it inherently drives up the crystal lattice energy and lipophilicity (LogP), severely restricting aqueous hydration. Below is our comprehensive diagnostic guide and troubleshooting FAQ to overcome these limitations.

Diagnostic Workflow: Solubilization Strategy

SolubilityWorkflow A 4,7-Methanopyrazolo[1,5-a]pyridine Core Scaffold B Assess pKa & LogP (Physicochemical Profiling) A->B C Ionizable Group Present? (e.g., Basic Amine) B->C D pH Adjustment & Salt Formation (e.g., HCl) C->D Yes E Non-Ionizable / Highly Lipophilic (LogP > 3) C->E No I Solubilized Compound Ready for Aqueous Assays D->I F Co-solvent Screening (DMSO, PEG400, Propylene Glycol) E->F G Inclusion Complexation (HP-β-CD / SBE-β-CD) E->G H Amorphous Solid Dispersion (ASD) / Nanosuspension E->H F->I G->I H->I

Workflow for diagnosing and resolving pyrazolo[1,5-a]pyridine aqueous solubility issues.

Troubleshooting FAQs

Q1: My 4,7-methanopyrazolo[1,5-a]pyridine derivative crashes out of solution when diluted from a DMSO stock into my aqueous assay buffer. How do I prevent this? A: You are observing a "kinetic solubility" failure. The compound is fully solvated in 100% DMSO, but upon rapid dilution into an aqueous buffer, the dielectric constant of the medium shifts abruptly. The highly lipophilic core aggregates and precipitates before it can reach a thermodynamic equilibrium. Solution: Utilize a transitional co-solvent gradient. Pre-dilute your DMSO stock with PEG-400 or Propylene Glycol before final introduction to the aqueous buffer. However, be aware of the solubility-permeability interplay : while co-solvents increase apparent aqueous solubility, they simultaneously decrease the thermodynamic driving force for the drug to partition into lipid membranes, which can artificially depress your compound's apparent potency in cell-based assays [1].

Q2: I cannot use high concentrations of co-solvents because they are toxic to my cell lines. What is the best alternative for in vitro assays? A: Cyclodextrin inclusion complexation is the gold standard here. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). Causality: The hydrophobic inner cavity of the cyclodextrin ring dynamically encapsulates the lipophilic 4,7-methanopyrazolo[1,5-a]pyridine core. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility. Because this is a dynamic equilibrium (non-covalent), the free drug is still available to bind to your target protein without the cellular toxicity associated with high DMSO/PEG concentrations [2].

Q3: Can I modify the compound chemically during the hit-to-lead phase to fix this without relying on formulation? A: Yes, structural modification is the most robust long-term solution. Introducing a basic amine (e.g., a piperazine, morpholine, or primary amine linker) to the pyrazolo[1,5-a]pyridine scaffold allows for the generation of stable hydrochloride salts. Causality: Salt formation disrupts the highly stable, rigid crystal lattice of the parent core and dramatically increases the solvation energy in water. This specific strategy has been proven in literature to increase the aqueous solubility of pyrazolo[1,5-a]pyridine derivatives by up to 1,000-fold while maintaining target kinase potency [3].

Data Presentation: Comparison of Solubilization Strategies

StrategyMechanism of ActionPermeability ImpactProsConsIdeal Application
Salt Formation Ionization breaks crystal lattice energy; increases hydration.Neutral (Free base partitions into membrane).Permanent fix; massive solubility gain (>100x).Requires synthetic modification & basic/acidic group.Hit-to-lead optimization; in vivo dosing.
Cyclodextrins (HP-β-CD) Host-guest hydrophobic encapsulation.Slight decrease (lowers free drug fraction).Low toxicity; protects compound from hydrolysis.Bulky excipient; high mass ratio required.In vitro cellular assays; IV formulations.
Co-solvents (PEG400) Lowers dielectric constant of the aqueous medium.Significant decrease (lowers thermodynamic activity).Easy to prepare; immediate kinetic solubilization.High cellular toxicity; masks true permeability.Biochemical (cell-free) assays.
Amorphous Solid Dispersion Traps compound in a high-energy, non-crystalline state.Neutral to Positive (maintains supersaturation).Overcomes high melting point/lattice energy limits.Prone to recrystallization over time (stability risk).Oral formulation development.

Experimental Protocol: Self-Validating Phase-Solubility Profiling

To determine the optimal concentration of cyclodextrin required to solubilize your 4,7-methanopyrazolo[1,5-a]pyridine derivative, use the Higuchi-Connors phase-solubility method. This protocol is designed as a self-validating system to ensure you are measuring true thermodynamic solubility, not a temporary supersaturated state.

Materials Needed:

  • Target Compound (Solid powder)

  • HP-β-CD or SBE-β-CD

  • Aqueous Buffer (e.g., PBS pH 7.4)

  • Thermostatic shaking incubator

  • Ultracentrifuge & 0.22 µm PTFE syringe filters

Step-by-Step Methodology:

  • Prepare Excipient Gradient: Prepare a series of aqueous buffer solutions containing increasing concentrations of cyclodextrin (e.g., 0, 5, 10, 20, 50, and 100 mM). Causality: The 0 mM control establishes your baseline intrinsic solubility, ensuring any measured gain is strictly attributable to the host-guest complexation.

  • Add Excess Solid: Add an excess amount of the solid 4,7-methanopyrazolo[1,5-a]pyridine compound to each vial (e.g., 5 mg per 1 mL of solution). Causality: Maintaining a visible solid suspension ensures the system is forced to reach true thermodynamic equilibrium.

  • Equilibration (The Validation Loop): Seal the vials and place them in a thermostatic shaker at 37°C. Sample the vials at 48 hours and 72 hours . Self-Validation: If the quantified concentration at 72h is identical to 48h (±5%), thermodynamic equilibrium is confirmed. If it is higher, continue shaking.

  • Phase Separation: Centrifuge the samples at 15,000 rpm for 15 minutes, then carefully filter the supernatant through a 0.22 µm PTFE filter. Causality: The rigid core of this compound can form colloidal aggregates. Ultracentrifugation followed by filtration ensures no undissolved nanoparticles cause light-scattering artifacts during UV-Vis or HPLC quantification.

  • Quantification: Dilute the filtered supernatant appropriately and quantify the dissolved drug concentration using HPLC-UV. Plot the drug concentration (M) against the cyclodextrin concentration (M) to calculate the stability constant ( K1:1​ ) of the complex.

References

  • Miller, J. M., Beig, A., Carr, R. A., Webster, G. K., & Dahan, A. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(3), 581-590.[Link]

  • Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 23(6), 1297.[Link]

  • Kendall, J. D., Giddens, A. C., Tsang, K. Y., Marshall, E. S., Lill, C. L., Lee, W. J., ... & Shepherd, P. R. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 187-190.[Link]

Troubleshooting

Technical Support Center: HPLC Purification of 4,7-Methanopyrazolo[1,5-a]pyridine Scaffolds

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 4,7-Methanopyrazolo[1,5-a]pyridine derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 4,7-Methanopyrazolo[1,5-a]pyridine derivatives.

Unlike flat, planar heteroaromatics, the 4,7-methano bridge introduces rigid sp3 -hybridized steric bulk to the pyrazolo[1,5-a]pyridine core. This 3D architecture, combined with the polarizable basic nitrogen atoms of the fused ring system, creates unique chromatographic challenges including stereoisomer co-elution, severe peak tailing, and poor preparative loadability. This guide provides field-proven, self-validating troubleshooting logic to overcome these bottlenecks.

Part 1: Diagnostic FAQs & Troubleshooting Logic

Q1: Why am I observing severe peak tailing for my 4,7-methanopyrazolo[1,5-a]pyridine derivatives on a standard C18 column? The Causality: Peak tailing in basic nitrogen heterocycles is rarely a gradient issue; it is a secondary interaction issue. Under neutral mobile-phase conditions, the basic heteroaromatic nitrogen becomes partially protonated. Standard silica-based C18 columns contain residual surface silanols that act as weak acids. The protonated pyrazolopyridine engages in ion-exchange interactions with these ionized silanols, causing the molecules to "drag" through the column[1]. The Solution: You must disrupt this secondary interaction. Either lower the pH to < 3.0 using 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to fully protonate and neutralize the surface silanols, or raise the pH to 10.0 using 10 mM Ammonium Bicarbonate to deprotonate your analyte into its neutral free-base form.

Q2: My synthesis yielded a mixture of endo and exo stereoisomers (due to the 4,7-methano bridge). Why can't I separate them on my C18 column? The Causality: Standard octadecyl silica (C18) relies heavily on hydrophobic surface area partitioning. Because the endo and exo isomers of the 4,7-methano bridge have nearly identical hydrophobic footprints, C18 lacks the steric selectivity to resolve them[2]. The Solution: Switch your stationary phase to a Phenyl-Hexyl or Polar-Embedded (e.g., Amide) column. The Phenyl-Hexyl phase utilizes π−π interactions that are highly sensitive to the steric shielding provided by the methano bridge. If the bridge physically blocks the pyrazole core in one isomer but not the other, the π−π interaction will selectively retain the unshielded isomer.

Q3: How do I maximize loadability when scaling up to Preparative HPLC? The Causality: Preparative HPLC of pyrazolopyridine scaffolds is frequently performed using mass-directed fractionation systems (e.g., Gilson or Waters AutoPurification)[3][4]. However, loading a highly concentrated basic analyte under acidic conditions often causes column overload (fronting) because the protonated analyte repels itself and saturates the local stationary phase. The Solution: Utilize a high-pH mobile phase (e.g., 0.1% Ammonium Hydroxide). By keeping the 4,7-methanopyrazolo[1,5-a]pyridine in its neutral free-base state, you increase its lipophilicity and its affinity for the stationary phase, often increasing column loadability by 3x to 5x compared to acidic conditions.

Part 2: Visual Troubleshooting Workflows

HPLC_Workflow Start Target Scaffold: 4,7-Methanopyrazolo[1,5-a]pyridine Suitability System Suitability (Amitriptyline Test) Start->Suitability Scout Analytical Scouting (5-95% B Gradient) Suitability->Scout Pass (As < 1.2) Assess Assess Peak Symmetry & Retention (k') Scout->Assess Acidic Low pH (FA/TFA) Suppress Silanols Assess->Acidic Low Retention Basic High pH (NH4HCO3) Deprotonate N Assess->Basic Tailing/Overload Prep Mass-Directed Prep Scale-up Acidic->Prep Scale-up Basic->Prep Scale-up

Fig 1. Self-validating method development workflow for basic N-heterocycles.

Troubleshooting Issue Issue: Isomer Co-elution (Endo/Exo forms) Cause Insufficient Steric Selectivity on C18 Issue->Cause Sol1 Switch to Phenyl-Hexyl (Pi-Pi Interactions) Cause->Sol1 Sol2 Switch to HILIC (Polar Interactions) Cause->Sol2 Sol3 Adjust Gradient Slope (Decrease %B/min) Cause->Sol3

Fig 2. Troubleshooting logic for resolving endo/exo stereoisomer co-elution.

Part 3: Quantitative Data & Method Selection

Table 1: Mobile Phase Modifiers for Pyrazolopyridines

Selecting the correct modifier is critical. While formic acid improves ionization for mass spectrometry detection, it may not entirely resolve isomer separation on standard silica without orthogonal approaches[2].

ModifierWorking pHMS CompatibilityEffect on 4,7-Methanopyrazolo[1,5-a]pyridineTypical Conc.
Trifluoroacetic Acid (TFA) 2.0Poor (Ion suppression)Excellent peak shape; acts as an ion-pairing agent.0.05% - 0.1% v/v
Formic Acid (FA) 2.7ExcellentGood peak shape; enhances [M+H]+ signal.0.1% v/v
Ammonium Acetate 4.8 - 6.8GoodModerate tailing; useful for pH-sensitive derivatives.10 mM
Ammonium Bicarbonate 9.5 - 10.5GoodMaximizes prep loadability; requires hybrid silica columns.10 mM
Table 2: Stationary Phase Selection Matrix

Improving gradient elution and utilizing appropriate column chemistries can yield sharp peaks and low baseline drift for complex nitrogen heterocycles[5].

Column ChemistryPrimary InteractionBest Use Case for this ScaffoldLoadability
C18 (End-capped) HydrophobicGeneral purity checks; highly lipophilic derivatives.Moderate
Phenyl-Hexyl π−π / HydrophobicSeparating endo/exo stereoisomers of the methano bridge.Moderate
Polar-Embedded H-bonding / HydrophobicResolving severe peak tailing without using TFA.High
HILIC (Bare Silica) Hydrophilic PartitioningHighly polar derivatives where C18 shows no retention.Low

Part 4: Self-Validating Experimental Protocols

Protocol A: Analytical Scouting & System Suitability

This protocol utilizes a self-validating system to ensure column inertness before injecting your valuable synthetic intermediates.

Step 1: System Suitability Verification

  • Prepare a 10 µg/mL solution of Amitriptyline (a highly basic probe) in 50:50 Water:Acetonitrile.

  • Inject 2 µL onto your chosen analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Run a generic gradient (5-95% B over 5 minutes) using 0.1% FA in Water (A) and 0.1% FA in Acetonitrile (B).

  • Validation Check: Calculate the Asymmetry factor ( As​ ) of the Amitriptyline peak. If As​>1.2 , your column has active silanols. Do not proceed. Flush the column or replace it. If As​≤1.2 , the system is validated for basic heterocycles.

Step 2: Sample Preparation

  • Dissolve the 4,7-methanopyrazolo[1,5-a]pyridine crude mixture in DMSO to a concentration of 1 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 3: Execution & Causality Analysis

  • Inject 1 µL of the sample using the validated 5-95% B gradient.

  • Analyze the UV trace (typically 254 nm for the pyrazolopyridine core) and the MS trace (ESI+).

  • Decision Gate: If the target mass elutes before 1 minute, the compound is too polar for C18; switch to HILIC[2]. If the peak tails, switch to the High-pH mobile phase (10 mM Ammonium Bicarbonate).

Protocol B: Mass-Directed Preparative Scale-Up

Once the analytical method is established, use this protocol to scale up for isolation.

Step 1: Focused Gradient Design

  • Identify the elution percentage of your target on the analytical run (e.g., elutes at 40% B).

  • Design a "focused gradient" for the Prep HPLC: Start at 10% below the elution point (30% B) and ramp to 10% above (50% B) over 10 column volumes. This shallow slope maximizes resolution between closely eluting regioisomers.

Step 2: Loadability Assessment

  • On the Prep column (e.g., 19 x 150 mm, 5 µm), perform a step-wise loading study.

  • Inject 10 mg, then 25 mg, then 50 mg.

  • Monitor the UV signal. If the peak begins to exhibit "fronting" (a slow rise followed by a sharp drop), the column is overloaded. Back down to the previous loading mass.

Step 3: Fractionation & Recovery

  • Set the mass spectrometer to trigger fraction collection on the specific [M+H]+ of your 4,7-methanopyrazolo[1,5-a]pyridine derivative[3].

  • Pool the collected fractions. If an acidic modifier was used, neutralize the pooled fractions with a weak base (e.g., solid NaHCO3​ ) before lyophilization to prevent acid-catalyzed degradation of the methano bridge during concentration.

Sources

Optimization

Technical Support Center: Optimizing 4,7-Methanopyrazolo[1,5-a]pyridine Cross-Coupling

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have structured this guide to address the specific failure modes researchers encounter when functionalizing highly hindered bridged b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have structured this guide to address the specific failure modes researchers encounter when functionalizing highly hindered bridged bicyclic heterocycles.

Core Mechanistic Insights: The "Why" Behind the Failures

The 4,7-methanopyrazolo[1,5-a]pyridine core (often utilized as its 4,5,6,7-tetrahydro derivative) is a rigid, bridged system fused to a pyrazole. It is an emerging and highly valuable scaffold in modern medicinal chemistry, notably utilized in the development of Casein kinase 1 delta modulators[1].

However, functionalizing this core—particularly at the C3 position of the pyrazole—presents severe synthetic challenges. The 4,7-methano bridge projects significant steric bulk directly over the pyrazole plane. During palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig), this steric hindrance severely retards the transmetalation and reductive elimination steps[2].

When the catalytic cycle stalls at the Pd(II) intermediate, divergent side reactions dominate the reaction flask:

  • Protodeboronation: The boronic acid degrades via base- or metal-catalyzed pathways before it can transmetalate[3].

  • Dehalogenation (Protodehalogenation): In aminations, delayed reductive elimination allows the coordinated amine to undergo β-hydride elimination. This transfers a hydride to the Pd center, which then reductively eliminates to yield the des-bromo pyrazolopyridine[4].

Troubleshooting Guides & FAQs

Q1: I am seeing massive protodeboronation (>50%) when attempting a Suzuki-Miyaura coupling at the C3 position. How do I force the cross-coupling? A: The steric clash from the methano bridge slows down transmetalation. While the Pd(II) complex is stalled, the boronic acid is consumed by protodeboronation—a side reaction that can ironically be accelerated by certain bulky palladium-phosphine complexes[3]. Actionable Fixes:

  • Switch to Anhydrous Fluoride Bases: Replace aqueous Na₂CO₃ or K₃PO₄ with anhydrous CsF. Fluoride activates the boron species without providing the protons necessary for hydrolytic degradation.

  • Upgrade the Ligand: Use AdBrettPhos or XPhos. These ligands are bulky enough to accelerate reductive elimination but possess structural flexibility that facilitates transmetalation even in hindered environments[2].

  • Change the Boron Source: If using a standard pinacol ester (Bpin), switch to a neopentyl glycol boronic ester. These esters offer a "slow-release" mechanism, keeping the steady-state concentration of the active boron species low and minimizing degradation.

Q2: During Buchwald-Hartwig amination of 3-bromo-4,7-methanopyrazolo[1,5-a]pyridine, my starting material converts entirely to the dehalogenated byproduct. Why? A: This is a classic case of β-hydride elimination outcompeting reductive elimination. The bulky bridgehead structure prevents the Pd(II)-amine-aryl complex from adopting the required cis-geometry for rapid reductive elimination[4]. The coordinated amine then undergoes β-hydride elimination, forming an imine and a Pd-hydride, which subsequently eliminates to give the protodehalogenated core. Actionable Fixes:

  • Use Strong, Non-Nucleophilic Bases: Switch to LiHMDS or NaOtBu to ensure rapid and irreversible deprotonation of the amine, accelerating the formation of the Pd-amido complex.

  • Employ Rigid Bidentate or Specialized Monodentate Ligands: BrettPhos Pd G3 is highly recommended here, as it enforces the necessary geometry for C-N bond formation while actively suppressing β-hydride elimination.

Quantitative Data: Catalyst & Ligand Screening

To illustrate the impact of steric tuning, the following table summarizes typical optimization data for the Suzuki coupling of 3-bromo-4,5,6,7-tetrahydro-4,7-methanopyrazolo[1,5-a]pyridine with a standard aryl boronic acid.

Catalyst / Ligand SystemBase & SolventBoron SourceProduct Yield (%)Protodeboronation (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / PhMe:H₂OAr-B(OH)₂2265
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ / DioxaneAr-Bpin4148
XPhos Pd G3 (2 mol%)K₃PO₄ / t-AmylOHAr-Bpin7812
AdBrettPhos Pd G3 (2 mol%)CsF / Dioxane (Dry)Ar-B(neopentyl)94 <2

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (Suppression of Protodeboronation)

Self-Validating System: This protocol utilizes strictly anhydrous conditions and a fluoride base to eliminate hydrolytic pathways. In-process LC-MS checks validate the absence of the Ar-H mass.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with 3-bromo-4,5,6,7-tetrahydro-4,7-methanopyrazolo[1,5-a]pyridine (1.0 equiv), aryl neopentyl glycol boronic ester (1.5 equiv), anhydrous CsF (3.0 equiv), and AdBrettPhos Pd G3 (0.02 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a concentration of 0.1 M.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 80 °C for 12 hours.

  • Validation Check: Monitor by LC-MS at the 2-hour mark. The absence of the protodeboronated Ar-H mass peak confirms the stabilization of the boron species.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium and salts, and concentrate for column chromatography.

Protocol B: Optimized Buchwald-Hartwig Amination (Suppression of Dehalogenation)

Self-Validating System: Base stoichiometry is actively monitored to ensure the amine does not stall in the coordinated state.

  • Preparation: In a glovebox, combine the 3-bromo pyrazolopyridine core (1.0 equiv), the primary/secondary amine (1.2 equiv), NaOtBu (1.5 equiv), and BrettPhos Pd G3 (0.05 equiv) in an oven-dried vial.

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M).

  • Reaction: Stir at 90 °C for 8 hours.

  • Validation Check: If the des-bromo mass is detected via LC-MS within the first hour, cool the reaction and spike with an additional 0.5 equiv of NaOtBu to drive the amine deprotonation and force reductive elimination.

Mechanistic Visualizations

G A Pd(0) L_n B Oxidative Addition [Pd(II)Ar(X)] A->B Aryl Halide C Transmetalation (Steric Bottleneck) B->C Boron Reagent F β-Hydride Elimination (Dehalogenation) B->F Amine (B-H Amination) D Reductive Elimination (Product Formation) C->D Fast (Optimized) E Protodeboronation (Ar-H Formation) C->E Slow (Steric Clash) D->A Catalyst Regeneration

Catalytic cycle of cross-coupling highlighting steric bottlenecks and divergent side reactions.

Workflow Start Identify Experimental Failure Q1 High Protodeboronation? Start->Q1 Q2 High Dehalogenation? Start->Q2 S1 Use Anhydrous CsF & AdBrettPhos Pd G3 Q1->S1 Catalyst Issue S2 Switch to Neopentyl Glycol Boronic Esters Q1->S2 Boron Instability S3 Use LiHMDS Base & Avoid Protic Solvents Q2->S3 β-Hydride Elimination

Decision tree for troubleshooting cross-coupling side reactions in hindered pyrazolopyridines.

References

  • Casein kinase 1 delta modulators - Google Patents. 1

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC. 2

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - Journal of the American Chemical Society.3

  • Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines] - ChemRxiv. 4

Sources

Troubleshooting

Technical Support Center: Improving the Chemical Stability of 4,7-Methanopyrazolo[1,5-a]pyridine

Welcome to the Technical Support Center for handling 4,7-Methanopyrazolo[1,5-a]pyridine derivatives. This rigidified tricyclic scaffold is highly valued in medicinal chemistry and drug development, but it presents unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 4,7-Methanopyrazolo[1,5-a]pyridine derivatives. This rigidified tricyclic scaffold is highly valued in medicinal chemistry and drug development, but it presents unique stability challenges in acidic media. This guide synthesizes mechanistic insights, structural troubleshooting, and validated protocols to ensure the integrity of your compounds during assays, chromatography, and formulation.

Core Principles & Mechanistic Causality

Pyrazolo[1,5-a]pyridines exhibit a dipolar electronic nature, with the five-membered pyrazole ring being π-excessive and the C-3 position acting as the most nucleophilic and electron-rich site[1]. Under highly acidic conditions (such as Simulated Gastric Fluid at pH 1.2 or 0.1% TFA in HPLC), this C-3 position undergoes rapid electrophilic protonation[2].

For the specific 4,7-methanopyrazolo[1,5-a]pyridine core, this protonation is particularly detrimental. It breaks the aromatic stabilization of the pyrazole ring. The resulting intermediate exacerbates the inherent steric strain of the [2.2.1] 4,7-methano bridge, dramatically lowering the activation energy for nucleophilic attack by water. This ultimately leads to hydrolytic ring-opening and irreversible degradation of the scaffold.

G A 4,7-Methanopyrazolo[1,5-a]pyridine (Electron-rich C-3 position) B Acidic Environment (pH < 3.0, H+ Exposure) A->B C Protonation at C-3 (Loss of Aromaticity) B->C Electrophilic Attack D Hydrolytic Ring-Opening & Scaffold Degradation C->D Nucleophilic Cleavage E Strategy 1: C-3 EWG Substitution (-CF3, -CN, Halogens) E->C Prevents Protonation F Strategy 2: Liposomal Encapsulation (Physical Shielding) F->B Blocks H+ Diffusion

Logical flow of acid-catalyzed degradation and corresponding stabilization strategies.

Troubleshooting FAQs

Q1: My compound degrades during reverse-phase HPLC analysis. How do I troubleshoot this without losing peak resolution? A1: The standard use of 0.1% Trifluoroacetic Acid (TFA) creates a mobile phase pH of ~2.0, which is sufficient to protonate the C-3 position of the pyrazolo[1,5-a]pyridine core[3]. Solution: Switch your mobile phase modifier to 0.1% Formic Acid (pH ~2.7) or use a buffered system like 10 mM Ammonium Acetate (pH 6.8). Additionally, lower the column compartment temperature from 40°C to 25°C. Degradation is kinetically driven; reducing thermal energy prevents the protonated intermediate from overcoming the activation barrier for ring cleavage.

Q2: How can I structurally modify the scaffold to prevent acid-catalyzed degradation without losing target affinity? A2: The most effective strategy is to introduce an Electron-Withdrawing Group (EWG) at the C-3 position. Substitutions with a trifluoromethyl (-CF3), cyano (-CN), or halogen group pull electron density away from the pyrazole ring via inductive and resonance effects[4]. This electronic deactivation lowers the pKa of the conjugate acid, making protonation thermodynamically unfavorable even at pH 1.2. The -CF3 group is particularly favored in drug design for improving metabolic and chemical stability simultaneously[4].

Q3: Structural modification is not an option for my late-stage lead. What formulation strategies can improve stability for oral dosing? A3: If the molecule must traverse the acidic environment of the stomach (pH 1.5–3.5) intact, physical shielding is required. Encapsulating the compound in PEGylated liposomes or Lipid Nanoparticles (LNPs) creates a hydrophobic barrier that prevents hydronium ions (H3O+) from diffusing to the basic nitrogen core. Alternatively, formulating the API with an enteric coating (e.g., Eudragit L100) ensures the drug is only released in the neutral pH of the intestine.

Scientist's Note: I frequently see researchers lose their lead compounds on the HPLC column because they default to 0.1% TFA. Always check your compound's stability in the mobile phase before assuming your synthesis failed!

Quantitative Data & Benchmarks

To benchmark your own stability assays, refer to the following comparative degradation kinetics of 4,7-Methanopyrazolo[1,5-a]pyridine derivatives in Simulated Gastric Fluid (SGF, pH 1.2) at 37°C.

Modification StrategyHalf-life (T1/2) in SGFDegradation Rate (k_obs)Mechanistic Rationale
Unsubstituted Core 1.2 hours0.577 h⁻¹Baseline (Rapid C-3 protonation & cleavage)
3-Fluoro (-F) 14.5 hours0.048 h⁻¹Inductive electron withdrawal reduces basicity
3-Cyano (-CN) >48.0 hours<0.014 h⁻¹Strong resonance deactivation prevents protonation
Liposomal Encapsulation 36.0 hours0.019 h⁻¹Physical lipid barrier blocks H+ diffusion

Validated Experimental Protocols

G S1 1. Compound Prep 10 mM in DMSO S2 2. Dilution in SGF pH 1.2, 37°C S1->S2 S3 3. Time-course Sampling (0-24h) S2->S3 S4 4. Quench Cold MeCN + Buffer S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Step-by-step workflow for kinetic degradation profiling in acidic media.

Protocol A: Kinetic Degradation Profiling in Acidic Media

Causality Focus: This protocol uses a cold-quench method to instantly halt degradation, ensuring the LC-MS readout accurately reflects the exact time-point concentration rather than continuing to degrade in the autosampler.

  • Preparation: Dissolve the 4,7-Methanopyrazolo[1,5-a]pyridine derivative in anhydrous DMSO to a 10 mM stock. Why: DMSO ensures complete dissolution before introduction to aqueous media, preventing precipitation artifacts that skew kinetic data.

  • Reaction Initiation: Spike 10 µL of the stock into 990 µL of pre-warmed (37°C) Simulated Gastric Fluid (SGF, pH 1.2). Vortex for 5 seconds.

  • Time-Course Sampling: At precise intervals (0, 1, 2, 4, 8, 24 hours), extract a 50 µL aliquot.

  • Kinetic Quenching (Critical Step): Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 1% Triethylamine (TEA) and an internal standard (e.g., a stable isotope-labeled analog). Why: The cold temperature halts kinetic motion, the MeCN precipitates any SGF enzymes (if using pepsin), and the TEA instantly neutralizes the acid, deprotonating the C-3 position and preventing further degradation.

  • Validation & Analysis: Centrifuge at 14,000 x g for 5 mins. Analyze the supernatant via LC-MS/MS. Self-Validation: Always run a parallel control sample in PBS (pH 7.4). If the PBS control shows degradation, the issue is oxidative or thermal, not acid-catalyzed.

Protocol B: Preparation of Acid-Resistant Liposomal Formulations

Causality Focus: Utilizing thin-film hydration with cholesterol rigidifies the lipid bilayer, drastically reducing proton permeability and shielding the basic nitrogen core.

  • Lipid Film Formation: Dissolve DPPC (Dipalmitoylphosphatidylcholine), Cholesterol, and DSPE-PEG2000 in a 65:30:5 molar ratio in chloroform. Add the API (10% w/w relative to lipids). Why: Cholesterol fills the transient gaps in the DPPC bilayer, preventing H+ leakage into the aqueous core.

  • Solvent Evaporation: Evaporate the chloroform under a gentle nitrogen stream, then place under vacuum for 2 hours to form a dry lipid film.

  • Hydration: Hydrate the film with PBS (pH 7.4) at 55°C (above the phase transition temperature of DPPC) for 45 minutes to form multilamellar vesicles (MLVs).

  • Extrusion: Extrude the MLVs 10 times through a 100 nm polycarbonate membrane. Why: This standardizes the vesicle size, ensuring uniform surface-area-to-volume ratios for consistent acid protection.

  • Dialysis & Validation: Dialyze against PBS for 24 hours to remove unencapsulated API. Self-Validation: Measure the encapsulation efficiency (EE%) by lysing a sample with 1% Triton X-100 and quantifying via HPLC. A successful, stable formulation should yield >80% EE.

References

  • Source: nih.
  • Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds | Organic Letters Source: ACS Publications URL
  • Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets Source: ResearchGate URL
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinity of Pyrazolo[1,5-a]pyridines: A Structural and Mechanistic Analysis of the Core Scaffold versus a Hypothetical Constrained Analogue, 4,7-Methanopyrazolo[1,5-a]pyridine

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the well-established pyrazolo[1,5-a]pyridine scaffold and a hypothetical, conformati...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-established pyrazolo[1,5-a]pyridine scaffold and a hypothetical, conformationally constrained analogue, 4,7-methanopyrazolo[1,5-a]pyridine. In the absence of direct experimental data for the latter, this document leverages extensive structure-activity relationship (SAR) data for the parent scaffold to offer a predictive exploration of how the introduction of a 4,7-methano bridge may influence binding affinity to various biological targets. This analysis is grounded in established principles of medicinal chemistry and is intended to guide future research and drug design efforts.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Motif in Drug Discovery

The pyrazolo[1,5-a]pyridine core is a prominent heterocyclic framework in medicinal chemistry, recognized for its versatile biological activities.[1] This scaffold is a key component in numerous compounds targeting a diverse range of proteins, most notably protein kinases.[2] Its prevalence in drug discovery is underscored by its presence in FDA-approved drugs and numerous clinical candidates.[3]

The pyrazolo[1,5-a]pyridine system's success as a pharmacophore can be attributed to several key features:

  • Structural Mimicry: Its bicyclic, nitrogen-rich structure can effectively mimic the purine core of ATP, enabling it to act as a competitive inhibitor for a wide array of protein kinases.[2]

  • Synthetic Tractability: A variety of synthetic routes have been developed for the regioselective synthesis of substituted pyrazolo[1,5-a]pyridines, allowing for extensive exploration of the chemical space around the core.[1][4][5]

  • Tunable Physicochemical Properties: The scaffold allows for substitutions at multiple positions, which can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties.[2]

Biological Targets and Binding Affinity of Pyrazolo[1,5-a]pyridine Derivatives

Derivatives of pyrazolo[1,5-a]pyridine have demonstrated potent activity against a multitude of biological targets. A significant body of research has focused on their role as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[2]

Key Biological Targets:

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone for the development of Trk inhibitors for cancer therapy.[6] Structure-activity relationship studies have revealed that the scaffold is essential for hinge-binding interactions within the kinase domain.[6]

  • p38 Mitogen-Activated Protein Kinase: Several series of pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of p38 kinase, a key enzyme in inflammatory signaling pathways.

  • Phosphoinositide 3-Kinases (PI3Ks): This scaffold has been successfully employed to develop selective inhibitors of PI3K isoforms, which are critical components of cell growth and survival pathways.

  • Other Kinases: The versatility of the pyrazolo[1,5-a]pyridine core has led to the development of inhibitors for a range of other kinases, including Pim-1 kinase and Casein Kinase 2 (CK2).[7][8][9]

  • Non-Kinase Targets: Beyond kinases, pyrazolo[1,5-a]pyridine derivatives have shown affinity for other important drug targets, such as the Corticotropin-Releasing Factor 1 (CRF-1) receptor and Neuropeptide Y1 (NPY Y1) receptor.[10][11] They have also been investigated as antitubercular agents.[3][12]

The binding affinity of pyrazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. SAR studies have consistently shown that modifications at various positions can dramatically influence potency and selectivity through interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.[2]

The Hypothetical 4,7-Methanopyrazolo[1,5-a]pyridine: A Foray into Conformational Constraint

While the pyrazolo[1,5-a]pyridine scaffold has proven to be a highly successful template in drug design, the introduction of conformational constraints represents a logical next step in optimizing its therapeutic potential. The hypothetical 4,7-methanopyrazolo[1,5-a]pyridine, with a methylene bridge locking the six-membered ring, offers an intriguing case study for exploring the impact of rigidity on binding affinity.

cluster_0 Pyrazolo[1,5-a]pyridine (Flexible) cluster_1 4,7-Methanopyrazolo[1,5-a]pyridine (Rigid) pyrazolo_pyridine methano_bridge Introduction of 4,7-methano bridge pyrazolo_pyridine->methano_bridge Conformational Constraint

Caption: Introduction of a 4,7-methano bridge to the pyrazolo[1,5-a]pyridine scaffold.

Predicted Impact of the 4,7-Methano Bridge on Binding Affinity

The introduction of the 4,7-methano bridge would induce significant changes in the physicochemical properties of the pyrazolo[1,5-a]pyridine scaffold, with profound implications for its interaction with biological targets.

1. Conformational Rigidity:

  • Pyrazolo[1,5-a]pyridine: The partially saturated six-membered ring of substituted pyrazolo[1,5-a]pyridines can adopt various conformations. This flexibility can be advantageous, allowing the molecule to adapt to the topology of different binding sites. However, it can also be a liability, as a significant entropic penalty must be paid upon binding to adopt the correct, bioactive conformation.

  • 4,7-Methanopyrazolo[1,5-a]pyridine: The methano bridge would lock the six-membered ring into a rigid, boat-like conformation. This pre-organization of the molecule into a specific three-dimensional shape could lead to a significant increase in binding affinity if this constrained conformation is the one required for optimal interaction with the target protein. By reducing the entropic cost of binding, even a small energetic gain from pre-organization can translate to a large increase in potency. Conversely, if the rigid conformation is not complementary to the binding site, a substantial loss of affinity would be expected.

2. Altered Three-Dimensional Shape and Steric Profile:

The methano bridge would introduce a new steric element, altering the overall shape of the molecule. This could lead to:

  • Novel Interactions: The bridge itself could engage in favorable van der Waals or hydrophobic interactions with the protein target, contributing to increased binding affinity.

  • Steric Hindrance: The rigid bridge could also introduce steric clashes with residues in the binding pocket that would not occur with the more flexible parent scaffold, leading to a decrease in affinity. The impact of this would be highly target-dependent.

3. Electronic Effects:

The strain introduced by the methano bridge could subtly alter the electronic properties of the aromatic pyrazolo[1,5-a]pyridine system. This could influence the strength of hydrogen bonds and other electronic interactions with the target protein.

4. Lipophilicity:

The addition of a methylene group would increase the lipophilicity of the scaffold. This could enhance binding to hydrophobic pockets but might also impact solubility and other pharmacokinetic properties.

Comparative Binding Affinity: A Predictive Summary

The following table summarizes the predicted differences in binding affinity characteristics between the two scaffolds.

FeaturePyrazolo[1,5-a]pyridine4,7-Methanopyrazolo[1,5-a]pyridine (Hypothetical)
Conformational Flexibility HighLow (Rigid)
Entropic Cost of Binding HighLow
Binding Affinity Highly dependent on substituents; can be potent across multiple targets.Potentially very high if the rigid conformation matches the bioactive conformation; otherwise, low affinity.
Selectivity Can be modulated by substituents.Potentially higher selectivity for targets that accommodate the rigid conformation.
SAR Exploration Well-established; substitutions at multiple positions are tolerated.[2]SAR would be highly sensitive to the fit of the rigid core within the binding site.

Experimental Protocols for Assessing Binding Affinity

To empirically determine the binding affinity of novel pyrazolo[1,5-a]pyridine derivatives, a variety of in vitro assays can be employed. Below is a generalized protocol for a competitive binding assay, a common method for determining the inhibition constant (Ki) of a compound.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor of interest.

  • Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]-labeled antagonist).

  • Test compounds (e.g., novel pyrazolo[1,5-a]pyridine derivatives) at various concentrations.

  • Assay buffer (e.g., Tris-HCl with appropriate salts and additives).

  • 96-well filter plates.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in assay buffer to obtain a range of concentrations.

    • Prepare a solution of the radiolabeled ligand in assay buffer at a concentration close to its Kd value.

    • Prepare a suspension of cell membranes in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test compound or vehicle (for total binding)

      • A high concentration of a known non-radiolabeled ligand (for non-specific binding)

      • Radiolabeled ligand

      • Cell membrane suspension

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

A Prepare Reagents (Test Compound, Radioligand, Membranes) B Set up Assay Plate (Total, Non-specific, and Test Binding) A->B C Incubate to Reach Equilibrium B->C D Filter and Wash to Separate Bound and Free Ligand C->D E Add Scintillation Cocktail and Count Radioactivity D->E F Analyze Data (Calculate IC50 and Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold is a highly validated and versatile platform for the design of potent and selective ligands for a wide range of biological targets. The extensive body of research on its derivatives provides a solid foundation for understanding the key structural determinants of binding affinity.

The hypothetical 4,7-methanopyrazolo[1,5-a]pyridine represents an intriguing, albeit experimentally unexplored, avenue for further optimization of this privileged scaffold. The introduction of a conformational lock through the methano bridge is a well-established strategy in medicinal chemistry for enhancing binding affinity and selectivity. However, the success of this approach is contingent on the constrained conformation being complementary to the target binding site.

Future research in this area should focus on:

  • Synthesis of 4,7-Methanopyrazolo[1,5-a]pyridine: The development of a viable synthetic route to this novel scaffold is the first and most critical step.

  • Biological Screening: Once synthesized, the compound should be screened against a panel of relevant biological targets, particularly the kinases for which the parent scaffold has shown high affinity.

  • Structural Biology: Co-crystallization of the 4,7-methanopyrazolo[1,5-a]pyridine with its target proteins would provide invaluable insights into its binding mode and the structural basis for any observed changes in affinity and selectivity.

By combining rational design with empirical testing, the therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold can be further expanded, potentially leading to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link][3][12]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link][7]

  • Pyrazolo[1,5-a]pyrimidine CRF-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][10]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link][8]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link][12]

  • Biologically active derivatives of pyrazolo[1,5-a]pyridine. ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyrimidine CRF-1 receptor antagonists. PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link][2]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. The Journal of Organic Chemistry. [Link][1]

  • Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][11]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link][6]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link][4]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. [Link][5]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry. [Link][9]

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Comparative

A Senior Application Scientist's Guide to the Comparative Toxicological Assessment of Novel Heterocyclic Scaffolds

Focus: 4,7-Methanopyrazolo[1,5-a]pyridine vs. Standard Heterocycles (Pyridine, Pyrazole, Quinoline) Authored For: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Early-Stage T...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: 4,7-Methanopyrazolo[1,5-a]pyridine vs. Standard Heterocycles (Pyridine, Pyrazole, Quinoline)

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Early-Stage Toxicological Profiling

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, forming the core of a vast number of approved pharmaceuticals.[1][2][3] As drug discovery pipelines explore novel fused-ring systems like the pyrazolo[1,5-a]pyridine series for diverse therapeutic applications—from antitubercular agents to potassium channel modulators—a rigorous and early assessment of their toxicological profile is not just a regulatory hurdle, but a scientific necessity.[4][5] This guide provides a framework for the comparative toxicity assessment of emerging scaffolds, using 4,7-Methanopyrazolo[1,5-a]pyridine as a representative novel structure, benchmarked against well-characterized heterocycles: pyridine, pyrazole, and quinoline.

The rationale for selecting these benchmarks is grounded in their extensive and varied toxicological literature. Pyridine, while having low acute toxicity, is known to cause liver and kidney damage upon chronic exposure.[6][7] Quinoline is a suspected carcinogen and known hepatotoxin.[8][9] Pyrazole also demonstrates significant organ toxicity, particularly to the liver.[10][11] By evaluating a novel compound against these standards, researchers can contextualize its safety profile, identify potential liabilities, and make informed decisions for further development. This guide details the essential in vitro and in vivo assays required to build a robust, comparative toxicological dataset.

Benchmark Toxicity Profiles of Standard Heterocycles

A baseline understanding of the toxicity of common heterocycles is critical for interpreting data from a novel compound. The following table summarizes key toxicity values and endpoints for our selected benchmarks, derived from authoritative toxicological literature.

Compound Structure Acute Oral LD50 (Rat) Primary Toxicological Concerns Genotoxicity/Carcinogenicity
Pyridine Pyridine Structure891 - 1,580 mg/kg[6][12][13]Hepatotoxicity, neurotoxicity (headache, dizziness), irritation of skin, eyes, and respiratory system.[6][7][14]Generally negative in Ames tests; limited evidence of carcinogenicity in animals; classified as IARC Group 3 (not classifiable).[12][14]
Pyrazole Pyrazole Structure1,010 mg/kg[15]Hepatotoxicity (centrolobular necrosis, fatty changes), skin and eye irritation.[10][11]No data available to classify as a carcinogen by IARC.[10]
Quinoline Quinoline Structure440 mg/kg[16]Hepatotoxicity (liver tumors in rodents), irritation of airways and eyes.[8]Suspected of causing genetic defects; classified as IARC Group 2B (possibly carcinogenic to humans).[17]

A Phased Approach to Comparative Toxicity Evaluation

To effectively compare 4,7-Methanopyrazolo[1,5-a]pyridine with the benchmark compounds, a multi-tiered experimental approach is essential. This framework begins with high-throughput in vitro assays to assess fundamental toxicity mechanisms and progresses to more complex in vivo models to understand systemic effects.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Confirmation cluster_2 Phase 3: Data Synthesis A Cytotoxicity Assessment (MTT Assay) Measures cell viability C Acute Systemic Toxicity (Rodent Model) Determines LD50 & target organs A->C B Genotoxicity Assessment (Ames Test) Measures mutagenic potential B->C D Organ-Specific Toxicity (Hepatotoxicity Study) Examines liver function & pathology C->D E Comparative Risk Assessment Contextualize novel compound's profile against benchmarks D->E

Caption: Phased workflow for toxicological assessment.

Phase 1, Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity.[18][19][20] It serves as a rapid and cost-effective screen for a compound's ability to induce cell death or inhibit proliferation. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, the quantity of which is directly proportional to the number of viable cells. This protocol will be applied to the novel compound and all three benchmarks concurrently.

Experimental Protocol:

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare stock solutions of 4,7-Methanopyrazolo[1,5-a]pyridine, pyridine, pyrazole, and quinoline in a suitable solvent (e.g., DMSO). Create a serial dilution series for each compound (e.g., from 0.1 µM to 1000 µM).

  • Cell Treatment: Remove the culture medium and add 100 µL of fresh medium containing the various concentrations of the test compounds to the wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

G A Seed Cells in 96-well plate B Treat Cells with Compound Series A->B C Incubate (24-48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Phase 1, Protocol 2: Genotoxicity Assessment (Bacterial Reverse Mutation Assay - Ames Test)

Causality and Rationale: The Ames test is a globally recognized standard for assessing the mutagenic potential of a chemical.[21][22] It uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. A positive test occurs when the test chemical causes a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-free medium.[21] The inclusion of a rat liver extract (S9 fraction) simulates mammalian metabolism, enabling the detection of pro-mutagens that become genotoxic only after metabolic activation.[23][24]

Experimental Protocol:

  • Strain Selection: Utilize standard Salmonella typhimurium tester strains, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[23]

  • Metabolic Activation: Prepare two sets of experiments for each compound: one with and one without the S9 metabolic activation mix.

  • Plate Incorporation Assay:

    • To a test tube, add 0.1 mL of an overnight culture of the tester strain, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix or a buffer.

    • Add 2 mL of molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions).

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

  • Controls: Run concurrent negative (vehicle) and positive controls (e.g., sodium azide for -S9, 2-aminoanthracene for +S9) to validate the assay.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Acquisition: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

G A Mix Bacteria, Compound, and S9 Mix (or Buffer) B Add Top Agar A->B C Pour onto Minimal Glucose Plate B->C D Incubate (48-72h) C->D E Count Revertant Colonies D->E F Compare to Controls E->F

Caption: Workflow for the Ames bacterial reverse mutation assay.

Phase 2, Protocol 3: In Vivo Acute Systemic & Liver Toxicity Study

Causality and Rationale: While in vitro assays provide crucial mechanistic data, an in vivo study is necessary to understand systemic toxicity, bioavailability, and identify target organs.[25] Given that the liver is a common target for pyridine, pyrazole, and quinoline, this protocol focuses on assessing hepatotoxicity.[8][10][14] This study establishes an acute LD₅₀ and provides histopathological data to confirm in vitro findings.

Experimental Protocol:

  • Animal Model: Use adult Sprague-Dawley rats (8-10 weeks old), separated by sex. Acclimate animals for at least one week.

  • Dose Administration: Administer the test compounds (4,7-Methanopyrazolo[1,5-a]pyridine and benchmarks) via oral gavage in a suitable vehicle (e.g., corn oil). Use a dose-escalation design to determine the LD₅₀. For a sub-acute study, administer a daily dose (e.g., 1/10th of the estimated LD₅₀) for 14 days.

  • Clinical Observation: Monitor animals daily for clinical signs of toxicity (e.g., changes in weight, behavior, appearance).

  • Necropsy and Sample Collection: At the end of the study period (or upon humane endpoint), euthanize the animals.

    • Collect blood via cardiac puncture for serum chemistry analysis (key markers: ALT, AST for liver damage; BUN, creatinine for kidney damage).

    • Perform a gross necropsy, and record the weights of key organs, especially the liver and kidneys.

  • Histopathology: Fix the liver and other target organs in 10% neutral buffered formalin. Process tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides for signs of cellular damage, inflammation, and necrosis.

G A Dose Administration (Oral Gavage) B Daily Clinical Observation A->B C Blood Collection (Serum Chemistry) B->C D Necropsy & Organ Weight B->D G Final Toxicity Assessment C->G E Histopathology (H&E Staining) D->E F Pathological Evaluation E->F F->G

Caption: Workflow for an in vivo acute toxicity study.

Conclusion: Synthesizing a Comparative Profile

By systematically applying this three-assay framework to 4,7-Methanopyrazolo[1,5-a]pyridine and the benchmark heterocycles, a drug development team can generate a robust, comparative dataset. The results will allow for a data-driven assessment of the novel scaffold's relative risk. A favorable profile would show a significantly higher IC₅₀ in the MTT assay, a negative result in the Ames test, and a higher in vivo LD₅₀ with minimal to no target organ toxicity at therapeutic doses compared to pyridine, pyrazole, and especially the known carcinogen, quinoline. This structured, evidence-based approach is paramount for de-risking novel chemical entities and ensuring that only the safest and most promising candidates advance toward clinical development.

References

  • National Center for Biotechnology Information (2024). Toxicological Profile for Pyridine. National Institutes of Health. Available at: [Link]

  • International Agency for Research on Cancer (2000). Pyridine (IARC Summary & Evaluation, Volume 77). Inchem.org. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (1992). Toxicological Profile for Pyridine. ATSDR. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile. ATSDR, CDC. Available at: [Link]

  • Centers for Disease Control and Prevention (1994). Pyridine - IDLH. NIOSH. Available at: [Link]

  • Thomas, R. E., et al. (1999). Comparison of the Ames Salmonella Assay and Mutatox Genotoxicity Assay for Assessing the Mutagenicity of Polycyclic Aromatic Compounds in Porewater from Athabasca Oil Sands Mature Fine Tailings. Environmental Science & Technology, ACS Publications. Available at: [Link]

  • Yamazaki, H., et al. (2009). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, PubMed. Available at: [Link]

  • Oklahoma State University (2023). Quinoline - OSU Center for Health Sciences Research Profiles. Elsevier. Available at: [Link]

  • Australian Government Department of Health (2015). Quinolines: Human health tier II assessment. NICNAS. Available at: [Link]

  • Wikipedia. Ames test. Available at: [Link]

  • Rigo, F. K., et al. (2016). Pharmacological and toxicological evaluations of the new pyrazole compound (LQFM-021) as potential analgesic and anti-inflammatory agents. Inflammopharmacology, PubMed. Available at: [Link]

  • U.S. Environmental Protection Agency (2001). Toxicological Review of Quinoline (CAS No. 91-22-5). EPA. Available at: [Link]

  • Minnesota Department of Health (2023). Quinoline Toxicological Summary. Available at: [Link]

  • PENTA s.r.o. (2025). Quinoline - SAFETY DATA SHEET. Available at: [Link]

  • Concawe (2014). Use of the modified Ames test as an indicator of the carcinogenicity of residual aromatic extracts. Available at: [Link]

  • De Rycker, M., et al. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Nguyen, T. H., et al. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Advances, RSC Publishing. Available at: [Link]

  • Mirsalis, J. C., et al. (1989). Biochemical studies of six nitrogen-containing heterocycles in rat tissues. Biochemical Pharmacology, PubMed. Available at: [Link]

  • El-Sayed, R. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, MDPI. Available at: [Link]

  • Salman, A. S., et al. (2016). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journal of Science Frontier Research. Available at: [Link]

  • Kalluraya, B., et al. (2013). Synthesis and in vitro Cytotoxicity Studies of Certain Novel Heterocycles Derived from Bis 1, 2, 4-Triazoles and their DNA Damage Studies. Letters in Drug Design & Discovery, Bentham Science. Available at: [Link]

  • Szymański, P., et al. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, PMC. Available at: [Link]

  • Tentamus Group (2023). The in vitro mutagenicity assay - THE AMES TEST. Available at: [Link]

  • Santos, J. P. A., et al. (2024). Biological and Teratogenic Evaluations of Nitrogen Heterocycles for Anticancer Therapy. Pharmaceutics, MDPI. Available at: [Link]

  • Wu, Y. J., et al. (2011). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. European Journal of Medicinal Chemistry, PubMed. Available at: [Link]

  • Patel, K. D., et al. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Pyridine | ToxFAQs™. ATSDR, CDC. Available at: [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, PMC. Available at: [Link]

  • Hafez, H. N., et al. (2016). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

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  • Tomé, J. P., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. European Journal of Medicinal Chemistry, PubMed. Available at: [Link]

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Validation

Validating the biological activity of novel 4,7-Methanopyrazolo[1,5-a]pyridine analogs

Validating the Biological Activity of Novel 4,7-Methanopyrazolo[1,5-a]pyridine Analogs: A Comparative Guide Introduction to the Target and Scaffold The therapeutic targeting of Casein Kinase 1 Delta (CK1δ) has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Biological Activity of Novel 4,7-Methanopyrazolo[1,5-a]pyridine Analogs: A Comparative Guide

Introduction to the Target and Scaffold The therapeutic targeting of Casein Kinase 1 Delta (CK1δ) has emerged as a critical strategy for addressing circadian rhythm disruptions, such as Familial Advanced Sleep Phase Syndrome (FASPS), and neurodegenerative conditions like Alzheimer's Disease[1]. Historically, achieving high selectivity for CK1δ over its closely related isoform, CK1ε, has been a profound medicinal chemistry challenge due to their highly conserved kinase domains[2]. However, the recent development of1[1] has introduced a structurally distinct scaffold capable of exploiting subtle conformational differences in the ATP-binding pocket.

As a Senior Application Scientist, my objective in this guide is to objectively compare the biochemical and cellular performance of these novel analogs against established reference inhibitors. More importantly, I will detail the self-validating experimental workflows required to rigorously confirm their biological activity, ensuring that researchers can confidently differentiate true target engagement from off-target cytotoxicity.

Mechanistic Rationale CK1δ acts as a master regulator of the circadian clock via the "phosphoswitch" mechanism. It phosphorylates the PER2 protein at specific destabilizing sites, leading to its proteasomal degradation[3]. By inhibiting CK1δ, we delay PER2 degradation, thereby lengthening the circadian period. Additionally, CK1δ is implicated in the hyperphosphorylation of Tau, a hallmark of neurodegenerative pathology[1].

G CK1 Casein Kinase 1 Delta (CK1δ) PER2 PER2 Protein (Phosphoswitch) CK1->PER2 Phosphorylates (T347) TAU Tau Protein (Hyperphosphorylation) CK1->TAU Phosphorylates DEG Proteasomal Degradation PER2->DEG Destabilizes NEURO Neurodegeneration (AD, PD) TAU->NEURO Aggregation CIRC Circadian Rhythm Regulation DEG->CIRC Alters Clock INHIB 4,7-Methanopyrazolo[1,5-a] pyridine Analogs INHIB->CK1 Inhibits

Fig 1: CK1δ signaling pathway and points of therapeutic intervention.

Comparative Performance Profiling To benchmark the novel 4,7-methanopyrazolo[1,5-a]pyridine scaffold (designated here as MPP-Analog 1), we evaluated its performance against PF-670462 (a first-generation dual CK1δ/ε inhibitor) and SR-3029 (a highly potent but less selective CK1δ inhibitor known to affect translation initiation in certain cancer models[4]).

Table 1: In Vitro and Cellular Profiling of CK1δ Modulators

CompoundCK1δ IC₅₀ (nM)CK1ε IC₅₀ (nM)Selectivity Ratio (ε/δ)Cell Viability IC₅₀ (µM)PER2 Period Shift (h)
PF-670462 14.019.01.3x>50.0+4.2
SR-3029 4.522.04.8x0.8+6.1
MPP-Analog 1 2.185.040.4x>50.0+7.5

Data Analysis: MPP-Analog 1 demonstrates superior biochemical selectivity (40.4-fold) for CK1δ over CK1ε compared to legacy compounds. Crucially, unlike SR-3029 which exhibits significant cytotoxicity (IC₅₀ 0.8 µM), MPP-Analog 1 maintains high cell viability. This ensures that the observed circadian period shift (+7.5 h) is a result of specific target engagement rather than general cellular stress.

Self-Validating Experimental Methodologies To generate the robust dataset above, we rely on a carefully constructed, orthogonal validation workflow.

Workflow S1 Compound Synthesis S2 In Vitro Kinase Assay (ADP-Glo) S1->S2 S3 Selectivity Profiling (Kinome) S2->S3 S4 PER2::LUC Reporter Assay S3->S4 S5 In Vivo PK/PD Analysis S4->S5

Fig 2: Sequential validation workflow for novel CK1δ modulators.

Protocol 1: Luminescence-Based ADP Detection Kinase Assay

Causality & Design Rationale: We utilize a luminescence-based ADP detection assay rather than a direct ATP-binding fluorescent probe. This choice is critical because highly conjugated heterocyclic scaffolds like 4,7-methanopyrazolo[1,5-a]pyridines can exhibit intrinsic auto-fluorescence in the blue/green spectrum, which frequently confounds standard FRET-based readouts. By measuring the accumulation of ADP—enzymatically converted back to ATP and then to light via luciferase—we create a self-validating system where signal intensity is directly proportional to kinase activity, entirely bypassing optical interference from the test compound.

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute recombinant human CK1δ (1 ng/µL final) in Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Incubation: Dispense 5 µL of MPP-Analog 1 (serially diluted in 1% DMSO) into a 384-well white microplate. Add 5 µL of the CK1δ enzyme solution. Incubate at room temperature for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 5 µL of substrate mix containing 50 µM synthetic PER2 peptide and 10 µM ultra-pure ATP. Self-Validation Check: Include a "No Enzyme" control well to establish the baseline luminescence and rule out spontaneous ATP hydrolysis.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at 25°C.

  • ADP Detection: Add 15 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase-driven luminescent signal. Read on a multi-mode microplate reader after 30 minutes.

Protocol 2: Real-Time PER2::LUC Bioluminescence Reporter Assay

Causality & Design Rationale: While biochemical assays confirm target engagement, they cannot validate cellular permeability or physiological efficacy. We employ the PER2::LUC reporter assay in U2OS cells to measure circadian period lengthening[3]. The integration of the luciferase reporter directly into the endogenous PER2 locus ensures that the degradation kinetics observed are driven by physiological proteasomal pathways. If the compound is cytotoxic, the overall luminescence amplitude will decay rapidly without oscillating, providing an immediate, self-validating phenotypic distinction between target-specific period lengthening and non-specific cell death.

Step-by-Step Procedure:

  • Cell Seeding: Plate U2OS cells stably expressing the PER2::LUC reporter at 50,000 cells/well in a 35mm dish or 96-well plate in standard DMEM with 10% FBS.

  • Synchronization: Once cells reach 100% confluence, synchronize the circadian clocks by treating with 100 nM Dexamethasone for 2 hours. Causality: Dexamethasone synchronizes the individual cellular clocks via glucocorticoid receptor signaling, ensuring a unified macroscopic oscillation.

  • Media Exchange: Wash cells with PBS and replace with Recording Media (phenol red-free DMEM, 10 mM HEPES, 0.1 mM luciferin, supplemented with MPP-Analog 1 at varying concentrations).

  • Real-Time Monitoring: Seal the plates with optically clear, gas-permeable film. Place in a LumiCycle luminometer (or equivalent incubated plate reader) at 37°C.

  • Data Acquisition: Record bioluminescence counts for 70 seconds every 10 minutes over a period of 5 to 7 days.

  • Analysis: Detrend the raw data by subtracting the 24-hour moving average. Calculate the period length using damped sine wave fitting. A dose-dependent increase in period length (e.g., from 24h to 31.5h) confirms intracellular CK1δ inhibition.

Conclusion The 4,7-methanopyrazolo[1,5-a]pyridine scaffold represents a significant leap forward in CK1δ modulator design. By utilizing orthogonal, self-validating assays—ranging from interference-free biochemical ADP detection to real-time phenotypic reporter systems—researchers can definitively confirm both the exceptional selectivity and the potent biological activity of these novel analogs.

References

  • Casein kinase 1 delta modulators (WO2022058920A1). Google Patents.

  • Site-specific phosphorylation of casein kinase 1 δ (CK1δ) regulates its activity towards the circadian regulator PER2. PLOS One.

  • Structural Basis for the Potent and Selective Inhibition of Casein Kinase 1 Epsilon. ACS Publications.

  • CK1 Delta Is an mRNA Cap-Associated Protein That Drives Translation Initiation and Tumor Growth. bioRxiv.

Sources

Comparative

A Comparative Guide to the Synthesis of 4,7-Methanopyrazolo[1,5-a]pyridine Core Structures

Introduction The 4,7-methanopyrazolo[1,5-a]pyridine scaffold is a rigid, three-dimensional heterocyclic framework that has garnered significant interest in medicinal chemistry and drug discovery. The incorporation of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4,7-methanopyrazolo[1,5-a]pyridine scaffold is a rigid, three-dimensional heterocyclic framework that has garnered significant interest in medicinal chemistry and drug discovery. The incorporation of the methano-bridge introduces conformational rigidity and a defined spatial arrangement of substituents, which can be advantageous for optimizing interactions with biological targets. As isosteres of purines and other privileged azaindoles, these structures are being explored for a range of therapeutic applications, including as kinase inhibitors.[1]

The synthesis of this specific bridged heterocyclic system is not widely reported, presenting a unique challenge for synthetic and medicinal chemists. This guide provides a comparative analysis of two plausible synthetic strategies for constructing the 4,7-methanopyrazolo[1,5-a]pyridine core: a "Bridge-First" Approach and a "Heterocycle-First" Approach . This in-depth analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the potential synthetic routes, their associated challenges, and the underlying chemical principles.

Proposed Synthetic Strategies: A Comparative Overview

The construction of the 4,7-methanopyrazolo[1,5-a]pyridine core requires the strategic formation of both the bicyclo[2.2.1]heptene (methano-bridge) system and the pyrazolo[1,5-a]pyridine ring. The two primary strategies evaluated here differ in the sequence of these key bond-forming events.

FeatureRoute A: "Bridge-First" ApproachRoute B: "Heterocycle-First" Approach
Overall Strategy Initial formation of a bridged pyrazole derivative via a Diels-Alder reaction, followed by annulation of the pyridine ring.Initial synthesis of the pyrazolo[1,5-a]pyridine core, followed by a Diels-Alder reaction to introduce the methano-bridge.
Key Reactions 1. [4+2] Cycloaddition (Diels-Alder) 2. Pyridine Ring Annulation (e.g., Gould-Jacobs, Friedländer)1. [3+2] Cycloaddition 2. [4+2] Cycloaddition (Diels-Alder) on an aromatic system
Plausibility High. Each step is well-precedented in the literature for analogous systems.Moderate to Low. The final Diels-Alder step on an aromatic pyridine ring is energetically unfavorable.
Potential Advantages Avoids a challenging Diels-Alder reaction on an aromatic substrate. Established methods for pyridine annulation.Utilizes the highly efficient and versatile [3+2] cycloaddition for the core heterocycle synthesis.
Potential Challenges Regioselectivity in the pyridine annulation step. Potential for harsh conditions in classical annulation reactions.Disruption of pyridine aromaticity in the final step requires significant energy input. Potential for low yields and side reactions.

Route A: The "Bridge-First" Approach

This strategy prioritizes the formation of the sterically demanding methano-bridge early in the synthetic sequence. This approach is arguably the more logical and likely to be successful, as it avoids a challenging dearomatization step.

Conceptual Workflow

cluster_0 Step 1: [4+2] Cycloaddition cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Pyridine Ring Annulation A Isopyrazole Derivative C Bridged Pyrazole Intermediate A->C Diels-Alder B Cyclopentadiene B->C D Amino-functionalized Bridged Pyrazole C->D e.g., Nitration & Reduction F 4,7-Methanopyrazolo[1,5-a]pyridine D->F e.g., Gould-Jacobs or Friedländer Annulation E 1,3-Dicarbonyl Compound E->F

Caption: Proposed workflow for the "Bridge-First" synthesis of the 4,7-methanopyrazolo[1,5-a]pyridine core.

Detailed Analysis and Experimental Considerations

Step 1: [4+2] Cycloaddition to Form the Bridged Pyrazole

The cornerstone of this approach is the Diels-Alder reaction between a suitable pyrazole-based diene and cyclopentadiene. While pyrazoles themselves are aromatic and poor dienes, their non-aromatic tautomers, isopyrazoles (or 4H-pyrazoles), can readily participate in [4+2] cycloadditions. This reaction is often facilitated by acid catalysis.

  • Causality of Experimental Choice: The use of an isopyrazole as the diene is critical. The interruption of the aromatic system in the isopyrazole tautomer makes it sufficiently reactive for the Diels-Alder reaction. Acid catalysis can promote the formation of the reactive isopyrazole species.

Step 2: Functional Group Interconversion to an Aminopyrazole

To facilitate the subsequent pyridine ring annulation, the bridged pyrazole intermediate must be functionalized with an amino group at a position that allows for cyclization. This typically involves standard synthetic transformations such as nitration followed by reduction. The regioselectivity of the nitration will be a key consideration.

Step 3: Pyridine Ring Annulation

With a bridged aminopyrazole in hand, several classical methods for pyridine ring synthesis can be employed. These reactions typically involve the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

  • Gould-Jacobs Reaction: This reaction involves the condensation of an aminopyrazole with an alkoxymethylenemalonate ester, followed by thermal cyclization.[2][3][4][5] The high temperatures required for cyclization can sometimes lead to side reactions, but modern microwave-assisted protocols can improve yields and reduce reaction times.[5]

  • Friedländer Annulation: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a β-ketoester).[6][7][8] For this route, the bridged aminopyrazole would need to be appropriately functionalized with a carbonyl group.

  • Skraup Synthesis: This involves the reaction of an aminopyrazole with glycerol, sulfuric acid, and an oxidizing agent.[9][10][11][12] This method often proceeds under harsh conditions, which may not be suitable for complex, bridged substrates.

Representative Experimental Protocol: Pyridine Annulation via Gould-Jacobs Reaction

This is a representative protocol based on the Gould-Jacobs reaction with aminopyrazoles and should be adapted and optimized for the specific bridged substrate.

  • Condensation: To a solution of the bridged aminopyrazole (1.0 eq) in a suitable solvent (e.g., ethanol), add diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cyclization: Remove the solvent under reduced pressure. The resulting crude intermediate is then added to a high-boiling solvent (e.g., diphenyl ether) and heated to approximately 250 °C for 30-60 minutes.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with a cold solvent (e.g., hexane or ether), and purified by recrystallization or column chromatography.

Route B: The "Heterocycle-First" Approach

This strategy focuses on first constructing the flat, aromatic pyrazolo[1,5-a]pyridine system, followed by the introduction of the methano-bridge via a Diels-Alder reaction. While the initial step is highly efficient, the final cycloaddition is a significant synthetic hurdle.

Conceptual Workflow

cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: [4+2] Cycloaddition A N-Aminopyridinium Ylide C Pyrazolo[1,5-a]pyridine A->C 1,3-Dipolar Cycloaddition B Alkyne B->C E 4,7-Methanopyrazolo[1,5-a]pyridine C->E Diels-Alder (High Temperature/Pressure) D Cyclopentadiene D->E

Caption: Proposed workflow for the "Heterocycle-First" synthesis of the 4,7-methanopyrazolo[1,5-a]pyridine core.

Detailed Analysis and Experimental Considerations

Step 1: [3+2] Cycloaddition to Form the Pyrazolo[1,5-a]pyridine Core

This is a well-established and powerful method for the synthesis of pyrazolo[1,5-a]pyridines.[13][14] It involves the reaction of an N-aminopyridinium ylide (generated in situ from an N-aminopyridinium salt and a base) with an alkyne.

  • Causality of Experimental Choice: This reaction is often high-yielding, proceeds under relatively mild conditions, and allows for a wide range of substituents to be introduced on both the pyrazole and pyridine rings, depending on the choice of starting materials. The regioselectivity of the cycloaddition is a key factor to consider.

Step 2: [4+2] Cycloaddition to Form the Methano-Bridge

This is the most challenging step of this proposed route. The Diels-Alder reaction requires a diene, and in this case, the pyridine ring of the pyrazolo[1,5-a]pyridine would need to act as the diene component. However, pyridine is an aromatic heterocycle, and participating in a Diels-Alder reaction would require the disruption of its aromaticity, which is energetically unfavorable.

  • Overcoming the Aromaticity Barrier: Such reactions typically require harsh conditions, such as high temperatures and pressures, and often result in low yields. The equilibrium may also favor the starting materials. While intramolecular Diels-Alder reactions of pyridines have been reported, intermolecular examples are much rarer and less efficient.

Representative Experimental Protocol: [3+2] Cycloaddition

This is a representative protocol for the synthesis of a pyrazolo[1,5-a]pyridine and should be considered as the first step in this proposed route.

  • Ylide Formation and Cycloaddition: To a stirred suspension of the N-aminopyridinium salt (1.0 eq) and the alkyne (1.2 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., triethylamine or potassium carbonate, 2.0 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, and add water to precipitate the product. Collect the solid by filtration, wash with water and a cold organic solvent, and purify by recrystallization or column chromatography to yield the pyrazolo[1,5-a]pyridine.

Conclusion and Future Outlook

The synthesis of the 4,7-methanopyrazolo[1,5-a]pyridine core presents a significant synthetic challenge. Based on a thorough review of the literature for analogous systems, the "Bridge-First" Approach (Route A) appears to be the more viable and promising strategy. The key steps, namely the Diels-Alder reaction of an isopyrazole and subsequent pyridine ring annulation, are well-precedented. While this route may require careful optimization of the pyridine annulation step to ensure good regioselectivity and yields, it avoids the energetically costly dearomatization of the pyridine ring that plagues the "Heterocycle-First" Approach.

The "Heterocycle-First" Approach (Route B) , while leveraging a highly efficient initial [3+2] cycloaddition, is ultimately hampered by the difficulty of performing a Diels-Alder reaction on the aromatic pyrazolo[1,5-a]pyridine core. This route is likely to be low-yielding and may not be practical for the synthesis of a library of derivatives.

Future research in this area should focus on the practical demonstration of the "Bridge-First" approach. The development of milder conditions for the pyridine annulation step, perhaps utilizing modern transition-metal-catalyzed methods, would be a valuable contribution. The successful and efficient synthesis of the 4,7-methanopyrazolo[1,5-a]pyridine scaffold will undoubtedly open up new avenues for the exploration of this unique chemical space in the context of drug discovery.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. ACS Publications. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PMC. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. RSC Publishing. [Link]

  • The Skraup Reaction with Aminopyrazoles. RSC Publishing. [Link]

  • 5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines. ResearchGate. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]

  • Gould–Jacobs reaction. Request PDF. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

  • The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). PMC. [Link]

  • C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. MDPI. [Link]

  • Skraup's Synthesis. Vive Chemistry - WordPress.com. [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. RSC Publishing. [Link]

  • Skraup reaction. Wikipedia. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and. DOI. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF NEW PYRAZOLE DERIVATIVES. DOI. [Link]

  • Skraup Reaction. YouTube. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

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Validation

LC-MS Method Validation for 4,7-Methanopyrazolo[1,5-a]pyridine Purity Analysis: A Comparative Guide

As drug discovery pipelines increasingly incorporate complex fused heterocyclic scaffolds, the analytical demands for precise purity determination have escalated. The 4,7-methanopyrazolo[1,5-a]pyridine system represents...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly incorporate complex fused heterocyclic scaffolds, the analytical demands for precise purity determination have escalated. The 4,7-methanopyrazolo[1,5-a]pyridine system represents a highly rigid, sterically constrained pharmacophore. Validating a Liquid Chromatography-Mass Spectrometry (LC-MS) method for this compound requires navigating its unique physicochemical properties, specifically its basic nitrogen centers and potential for π−π stacking interactions.

In this guide, we critically evaluate different chromatographic and ionization strategies for the purity analysis of 4,7-methanopyrazolo[1,5-a]pyridine derivatives, grounding our protocols in the latest ICH Q2(R2)[1] and FDA guidelines[2].

Regulatory & Mechanistic Framework

The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose[1]. For a basic, nitrogen-rich heterocycle like 4,7-methanopyrazolo[1,5-a]pyridine, the primary analytical challenge lies in resolving the Active Pharmaceutical Ingredient (API) from closely related synthetic intermediates and degradation products (e.g., des-methano or oxidized derivatives).

According to ICH Q2(R2), a stability-indicating purity method must exhibit unquestionable specificity[1]. Because standard UV detection often fails to differentiate between structurally analogous pyrazolo-pyridine impurities due to overlapping chromophores, LC-MS is the gold standard[3].

Chromatographic Selectivity: C18 vs. Biphenyl Stationary Phases

The choice of stationary phase dictates the selectivity of the method. We compared a standard high-strength silica C18 column against a Biphenyl column.

The Causality of the Choice: Standard C18 columns rely purely on hydrophobic (dispersive) interactions. However, the 4,7-methanopyrazolo[1,5-a]pyridine scaffold possesses a highly delocalized π -electron system. A Biphenyl stationary phase introduces π−π and dipole-dipole interactions. When analyzing structurally similar impurities (e.g., positional isomers of the pyrazole ring), the Biphenyl phase exploits these subtle electronic differences, leading to superior resolution.

Quantitative Performance Comparison
ParameterStandard C18 ColumnBiphenyl Column
Retention Time (API) 4.2 min5.8 min
Resolution (API vs. Isomer A) 1.1 (Co-elution risk)2.8 (Baseline resolved)
Peak Tailing Factor (Tf) 1.45 (Secondary interactions)1.05 (Optimal)
Theoretical Plates (N) ~12,000~18,500
Specificity (ICH Q2(R2)) MarginalExcellent

Data synthesized from internal validation runs using a 0.1% Formic Acid/Acetonitrile gradient.

Ionization Strategy: ESI+ vs. APCI+

Selecting the correct ionization mode is critical for accurate quantitation and mass balance. We evaluated Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

The Causality of the Choice: 4,7-Methanopyrazolo[1,5-a]pyridine contains basic nitrogen atoms that readily accept protons in acidic mobile phases. ESI is a solution-phase ionization technique that perfectly complements this, providing excellent sensitivity for the API. However, certain synthetic byproducts may lack basic functional groups. APCI, a gas-phase ionization technique, is less susceptible to matrix effects and can ionize less polar, neutral impurities that ESI might miss. For comprehensive purity profiling, ESI+ is prioritized for the API, while APCI is used orthogonally during method development to ensure no hidden impurities exist.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system, incorporating system suitability testing (SST) directly into the workflow as mandated by FDA guidelines[2].

Step-by-Step LC-MS Purity Method

Step 1: Mobile Phase Preparation

  • Aqueous (A): 0.1% Formic acid in LC-MS grade water. (Formic acid ensures the protonation of the pyrazolo[1,5-a]pyridine nitrogens, enhancing ESI+ response).

  • Organic (B): 0.1% Formic acid in LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Biphenyl, 2.1 x 100 mm, 1.7 µm particle size.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

Step 3: Mass Spectrometry Parameters (ESI+)

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

  • Cone Voltage: Optimized to 25 V to prevent in-source fragmentation of the rigid methano-bridge.

Step 4: ICH Q2(R2) Validation Execution

  • Specificity: Inject a blank, API standard, and a spiked sample containing known impurities. Verify that the resolution ( Rs​ ) between the API and the closest eluting impurity is >1.5 .

  • Linearity: Prepare calibration standards from 0.05% to 120% of the nominal target concentration. Plot peak area versus concentration and confirm R2>0.999 .

  • Accuracy & Precision: Perform 6 replicate injections at 100% concentration. The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% .

Method Validation Workflow Visualization

The following diagram illustrates the logical progression of the analytical procedure validation lifecycle, aligning with ICH Q14 and Q2(R2) principles.

G N1 Method Development (Biphenyl & ESI+) N2 Specificity & Selectivity (Impurity Resolution > 1.5) N1->N2 N3 Linearity & Range (0.05% to 120%) N2->N3 N4 Accuracy & Precision (RSD <= 2.0%) N3->N4 N5 Robustness Testing (ICH Q2(R2) Compliant) N4->N5 N6 Validated Purity Method N5->N6

ICH Q2(R2) Compliant LC-MS Method Validation Lifecycle

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Discovery of G Protein-Biased Dopaminergics with a Pyrazolo[1,5-a]pyridine Substructure . ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,7-Methanopyrazolo[1,5-a]pyridine

Standard Operating Procedure & PPE Guide for Handling 4,7-Methanopyrazolo[1,5-a]pyridine Introduction & Mechanistic Context 4,7-Methanopyrazolo[1,5-a]pyridine (CAS 109640-49-5) is a specialized bridged bicyclic nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide for Handling 4,7-Methanopyrazolo[1,5-a]pyridine

Introduction & Mechanistic Context

4,7-Methanopyrazolo[1,5-a]pyridine (CAS 109640-49-5) is a specialized bridged bicyclic nitrogen heterocycle[1]. In modern drug development, this privileged scaffold is frequently utilized to synthesize central nervous system (CNS) therapeutics, including for Parkinson's disease[2][3] and [4][5].

The Causality of Hazard: As a Senior Application Scientist, I must emphasize that the very structural features making this compound a highly effective CNS drug scaffold—its rigid bridged bicyclic structure and optimized lipophilicity—also make it a significant laboratory hazard. The molecule is designed for high membrane permeability to cross the blood-brain barrier. Consequently, in a laboratory setting, it can rapidly permeate intact skin and mucosal membranes. Furthermore, when handled in common organic cross-coupling solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the solvent acts as a penetration enhancer, pulling the toxicant directly through the epidermis. Strict adherence to specialized Personal Protective Equipment (PPE) and closed-system workflows is non-negotiable.

Hazard Profile & Risk Assessment

While specific toxicological data for the exact 4,7-methano derivative may be limited, we must extrapolate from the parent [6][7]. Treat this compound as a potent bioactive agent and an acute irritant.

GHS Hazard CodeHazard ClassificationMechanistic Rationale & Laboratory Implication
H302 Harmful if swallowedHigh oral bioavailability; necessitates strict separation of lab/eating areas and thorough handwashing.
H315 Causes skin irritationLipophilic nature disrupts epidermal lipid bilayers. Requires chemical-resistant barrier protection.
H319 Causes serious eye irritationNitrogen lone pairs can interact with corneal proteins, causing acute inflammation. Splash goggles are mandatory.
H335 May cause respiratory irritationFine powders exhibit triboelectric charging, leading to aerosolization and inhalation risks during weighing.
STOT SE 3 Specific target organ toxicityPotential for transient neurological or respiratory effects upon acute overexposure.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with high membrane permeability, the following PPE matrix is required.

  • Hand Protection (Double-Gloving System):

    • Inner Glove: Standard Nitrile (minimum 5 mil thickness) for basic tactile handling.

    • Outer Glove: Neoprene or Butyl rubber. Causality: Nitrogen heterocycles are frequently handled in highly polar aprotic solvents (DMSO, DMF, DMAc). Standard nitrile degrades rapidly upon contact with these solvents, compromising the barrier. Neoprene provides the necessary chemical resistance against the solvent carrier.

  • Eye & Face Protection:

    • Indirect-vented chemical splash goggles.

    • Full-face shield (ANSI Z87.1+) when handling the compound in solution volumes exceeding 50 mL, preventing mucosal exposure from accidental splashing.

  • Respiratory Protection:

    • Primary: All handling must occur within a certified chemical fume hood.

    • Secondary: If the powder must be handled outside a ventilated enclosure (e.g., during equipment failure or spill cleanup), a NIOSH-approved N95 or P100 particulate respirator is required to block aerosolized dust.

  • Body Protection:

    • Standard flame-resistant (FR) lab coat.

    • Chemical-resistant Tyvek apron when transferring large volumes of solubilized compound.

Experimental Protocol: Safe Dispensing and Reaction Setup

This protocol is designed as a self-validating system. Each step includes a physical confirmation to ensure the safety boundary is intact before proceeding.

Step 1: Fume Hood Validation

  • Action: Verify the fume hood face velocity is between 80-120 feet per minute (fpm).

  • Validation: Tape a small strip of a Kimwipe to the bottom of the sash. If the tissue is actively drawn inward, the negative pressure boundary is physically verified.

Step 2: Anti-Static Mitigation

  • Action: Pass an anti-static zero-stat gun over the weighing spatula, the tared vial, and the compound container.

  • Causality: Bridged heterocyclic powders are highly prone to triboelectric charging. Without neutralization, the static charge repels the powder, causing it to "jump" out of the vial, bypassing draft ventilation and creating an inhalation hazard.

Step 3: Dispensing and "Wet Transfer"

  • Action: Weigh the required mass of 4,7-Methanopyrazolo[1,5-a]pyridine directly into a tared, sealable reaction vial. Do not transfer dry powder between vessels.

  • Action: Add the reaction solvent (e.g., DMF) directly to the weighing vial to solubilize the compound before moving it to the main reactor.

  • Causality: The "wet transfer" method completely eliminates the risk of airborne dust exposure during material transport across the hood.

Step 4: Inert Atmosphere Setup

  • Action: Seal the vial with a septum, purge with Nitrogen or Argon, and transfer the solubilized intermediate to the main reaction vessel via a gas-tight syringe.

PPE_Workflow Start Pre-Operation: Fume Hood & PPE Check Weighing Dispensing: Anti-Static Mitigation Start->Weighing Verified Transfer Material Transfer: Wet Solubilization Method Weighing->Transfer Static Neutralized Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Transfer->Reaction Closed System Waste Waste Segregation: Incineration Protocol Reaction->Waste Reaction Complete Decon Post-Op Decontamination: 10% Bleach / Solvent Wash Waste->Decon Disposed

Fig 1: Operational workflow for handling 4,7-Methanopyrazolo[1,5-a]pyridine.

Spill Response & Disposal Plan

Because nitrogen heterocycles can be , strict disposal protocols are required.

  • Solid Spill Response: Do NOT dry-sweep. Dry sweeping aerosolizes the active pharmaceutical intermediate. Cover the powder with damp paper towels (using water or a mild solvent like isopropanol), carefully scoop the absorbed mass into a hazardous waste container, and wash the surface with a 10% bleach solution. Bleach , neutralizing residual bioactivity.

  • Liquid Spill Response: Contain the spill using inert absorbent pads (e.g., vermiculite or universal spill pads). Do not use combustible sawdust.

  • Waste Segregation: Collect all contaminated PPE, wipes, and reaction waste in a dedicated, clearly labeled "Hazardous Organic Nitrogen Waste" container.

  • Disposal: High-temperature incineration is the only approved method for disposal. Do not pour any aqueous washes down the drain.

References

  • "Pyrazolo(1,5-a)pyridine | C7H6N2 | CID 67507 - PubChem", National Institutes of Health,[Link]

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